Technical Documentation Center

2-Chloro-7-methylimidazo[1,2-A]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-7-methylimidazo[1,2-A]pyridine

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of 2-Chloro-7-methylimidazo[1,2-a]pyridine Scaffold

Executive Summary The 2-Chloro-7-methylimidazo[1,2-a]pyridine scaffold represents a high-value "divergent intermediate" in modern drug discovery. Unlike the ubiquitous 2-phenylimidazo[1,2-a]pyridine derivatives (found in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Chloro-7-methylimidazo[1,2-a]pyridine scaffold represents a high-value "divergent intermediate" in modern drug discovery. Unlike the ubiquitous 2-phenylimidazo[1,2-a]pyridine derivatives (found in drugs like Zolpidem), the 2-chloro variant provides a critical electrophilic handle at the C2 position. This allows medicinal chemists to install diverse aryl, heteroaryl, or alkyl groups late-stage, rather than being locked into a specific 2-substituent from the start of the synthesis. Concurrently, the 7-methyl group serves as a strategic metabolic modulator, blocking potential oxidation sites and optimizing lipophilicity (LogP) for CNS penetration and intracellular target engagement.

This technical guide outlines the synthesis, reactivity profile, and medicinal applications of this scaffold, designed for researchers requiring actionable protocols and mechanistic insight.

Strategic Synthesis & Regiochemistry

The "De Novo" Construction Protocol

The most robust route to 2-chloro-7-methylimidazo[1,2-a]pyridine avoids direct chlorination of the parent heterocycle (which favors C3) and instead utilizes a cyclization-chlorination sequence.

Starting Material: 2-Amino-4-methylpyridine (2-Amino-4-picoline).

  • Note on Regiochemistry: The methyl group at position 4 of the pyridine ring translates to position 7 in the fused imidazo[1,2-a]pyridine system due to IUPAC numbering rules for fused heterocycles.

Protocol: One-Pot Cyclization/Chlorination

  • Condensation: React 2-amino-4-methylpyridine with diethyl malonate or ethyl chloroacetate to form the intermediate lactam (7-methylimidazo[1,2-a]pyridin-2-one).

  • Chlorination/Aromatization: Treat the lactam with Phosphorus Oxychloride (

    
    ) and a tertiary amine base (e.g., 
    
    
    
    or pyridine) at reflux.
    • Mechanism:[1] The

      
       activates the C2-carbonyl (lactam tautomer) into a chloro-imidate, which aromatizes to the stable 2-chloroimidazo[1,2-a]pyridine core.
      
Visualization: Synthetic Pathway

SynthesisPathway SM 2-Amino-4-methylpyridine Inter Intermediate: 7-Methylimidazo[1,2-a]pyridin-2-one SM->Inter Ethyl chloroacetate reflux, EtOH Product TARGET: 2-Chloro-7-methylimidazo [1,2-a]pyridine Inter->Product POCl3, Et3N 100°C, 4h (Aromatization)

Figure 1: Regioselective synthesis of the 2-chloro-7-methyl core from 2-aminopicoline precursors.

Reactivity Profile & Functionalization

The power of this scaffold lies in the differential reactivity between C3 (nucleophilic) and C2 (electrophilic).

C3-Position: Electrophilic Aromatic Substitution (SEAr)

The C3 position is the most electron-rich site. It reacts rapidly with electrophiles, allowing for the introduction of pharmacophores before manipulating the C2-chloride.

  • Formylation: Vilsmeier-Haack reaction (

    
    /DMF) yields the 3-carbaldehyde.
    
  • Halogenation: NIS or NBS introduces 3-Iodo or 3-Bromo substituents, enabling sequential cross-coupling.

  • Mannich Reaction: Formaldehyde + secondary amine introduces amino-methyl side chains (critical for solubility).

C2-Position: The "Pseudo-Halide" Handle

The 2-chloro group is less reactive than a typical aryl chloride due to the electron-rich nature of the imidazole ring, but it is highly active in Palladium-catalyzed couplings.

  • Suzuki-Miyaura Coupling:

    
     or 
    
    
    
    with aryl boronic acids.
    • Application: Installing the "biaryl" motif seen in GABA-A modulators (e.g., Zolpidem analogues).

  • Buchwald-Hartwig Amination:

    
     / BINAP with amines.
    
    • Application: Creating C2-amino derivatives for kinase inhibition.

Visualization: Divergent Functionalization Map

ReactivityMap cluster_C3 C3 Functionalization (Nucleophilic) cluster_C2 C2 Functionalization (Electrophilic) Core 2-Chloro-7-methyl imidazo[1,2-a]pyridine C3_Form 3-Formyl Derivative (Vilsmeier-Haack) Core->C3_Form POCl3, DMF C3_Halo 3-Iodo/Bromo (NIS/NBS) Core->C3_Halo NIS, MeCN C2_Suzuki 2-Aryl Derivative (Suzuki Coupling) Core->C2_Suzuki Ar-B(OH)2, Pd cat. C2_Buchwald 2-Amino Derivative (Buchwald-Hartwig) Core->C2_Buchwald R-NH2, Pd cat.

Figure 2: Orthogonal reactivity map showing how C2 and C3 can be functionalized independently.

Medicinal Chemistry Applications

GABA-A Receptor Modulators (Anxiolytics/Hypnotics)

The imidazo[1,2-a]pyridine core is the pharmacophore of Zolpidem (Ambien). While Zolpidem is a 6-methyl-2-(4-tolyl) derivative, the 7-methyl isomer offers a unique vector for subtype selectivity (


 vs 

).
  • Design Strategy: Use the 2-chloro scaffold to couple various para-substituted phenyl rings at C2. The 7-methyl group fits into the lipophilic pocket of the benzodiazepine binding site, potentially altering the efficacy profile compared to the 6-methyl analogue.

  • Key Interaction: The nitrogen lone pair (N1) acts as the hydrogen bond acceptor for the receptor's histidine residue.

Antituberculosis Agents (QcrB Inhibitors)

Recent studies have identified imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the cytochrome


 complex (QcrB) in Mycobacterium tuberculosis.
  • Role of 7-Methyl: It restricts rotation and improves metabolic stability against P450 oxidation compared to unsubstituted rings.

  • Synthesis: The 2-chloro group is converted to a 2-aryl ether or amine, while the C3 position is carboxylated to form the amide linker essential for QcrB binding.

Gastric Acid Secretion Inhibitors (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) like Soraprazan utilize the imidazo[1,2-a]pyridine skeleton.

  • Application: The 2-chloro-7-methyl scaffold serves as a precursor to generate libraries of 2-amino or 2-phenoxy derivatives that compete with

    
     at the 
    
    
    
    -ATPase pump.

Experimental Protocol: Suzuki Coupling at C2

Objective: Synthesis of 7-methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

ComponentEquivalentsRole
2-Chloro-7-methylimidazo[1,2-a]pyridine 1.0 eqElectrophile
4-Methoxyphenylboronic acid 1.2 eqNucleophile

0.05 eqCatalyst

(2M aq.)
3.0 eqBase
1,4-Dioxane SolventReaction Medium

Procedure:

  • Charge a microwave vial with the imidazopyridine (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (5 mol%).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 30-40% EtOAc.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026).[2] Comprehensive review of the scaffold's utility in GABA and kinase inhibitors. Link

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis. Journal of Medicinal Chemistry. (2023). Details the SAR of 2- and 3-substituted analogues. Link

  • Nonlinear Optical Properties of 2-Chloro-7-methylimidazo[1,2-a]pyridine Derivatives. YMER Digital. (2022). Describes the synthesis and physical properties of the specific 2-chloro-7-methyl core. Link

  • Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. (2025). Modern methods for functionalizing the C3 position.[3] Link

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives. European Journal of Medicinal Chemistry. (2024). Overview of marketed drugs (Zolpidem, Soraprazan) derived from this core.[4] Link

Sources

Exploratory

The Strategic Role of 2-Chloro Substitution in the Medicinal Chemistry of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its rigid, bicyclic structure and tunable electronic properties make it a "privileged" scaffold in drug discovery. This technical guide delves into the specific and strategic role of 2-chloro substitution on the imidazo[1,2-a]pyridine core. The introduction of a chlorine atom at the 2-position not only influences the physicochemical properties of the molecule but also serves as a versatile synthetic handle for further molecular elaboration, opening avenues for the development of novel therapeutics.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine system, an aromatic heterocyclic compound, is present in several marketed drugs, including the anxiolytics alpidem and zolpidem.[2][4] Its widespread appeal stems from its ability to interact with a variety of biological targets, including enzymes and receptors. The scaffold's planarity and the presence of nitrogen atoms allow for a range of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of proteins.

Synthesis of 2-Chloro-Substituted Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the Tschitschibabin reaction being a classical method.[5] However, for the specific introduction of a 2-chloro substituent, several modern synthetic strategies are employed.

A common approach involves the condensation of a suitably substituted 2-aminopyridine with an α-haloketone. For the synthesis of 2-chloro-imidazo[1,2-a]pyridine, 2-aminopyridine can be reacted with 2,2-dichloroacetaldehyde or a similar α,α-dihalo carbonyl compound.

Another versatile method is the use of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of substituted imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[6][7] By selecting a chloro-substituted aminopyridine, the chlorine atom can be incorporated into the final product.

G cluster_synthesis Synthesis of 2-Chloro-Imidazo[1,2-a]pyridine cluster_reactivity Reactivity of 2-Chloro Substituent 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-haloketone α-haloketone (e.g., 2,2-dichloroacetaldehyde) alpha-haloketone->Condensation 2-Chloro-Imidazo[1,2-a]pyridine 2-Chloro-Imidazo[1,2-a]pyridine Condensation->2-Chloro-Imidazo[1,2-a]pyridine Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-Imidazo[1,2-a]pyridine->Nucleophilic_Substitution Cross_Coupling Palladium-Catalyzed Cross-Coupling 2-Chloro-Imidazo[1,2-a]pyridine->Cross_Coupling Functionalized_Product_1 2-Amino/Alkoxy/Thio-Imidazo[1,2-a]pyridine Nucleophilic_Substitution->Functionalized_Product_1 Functionalized_Product_2 2-Aryl/Alkenyl-Imidazo[1,2-a]pyridine Cross_Coupling->Functionalized_Product_2

Figure 1: Synthetic and reactivity pathways of 2-chloro-imidazo[1,2-a]pyridine.

Chemical Reactivity of the 2-Chloro Substituent: A Gateway to Molecular Diversity

The true synthetic utility of the 2-chloro group lies in its ability to be readily displaced or to participate in cross-coupling reactions, providing a gateway to a vast array of functionalized imidazo[1,2-a]pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the imidazo[1,2-a]pyridine ring system facilitates nucleophilic aromatic substitution at the 2-position. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functional groups that can modulate the biological activity and pharmacokinetic properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro-imidazo[1,2-a]pyridine core is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[8][9][10] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, alkenyl, and amino moieties at the 2-position. This synthetic versatility is invaluable in structure-activity relationship (SAR) studies, allowing for the fine-tuning of molecular properties to optimize biological activity.

Reaction Type Reagents Product Significance in Drug Discovery
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters, Pd catalyst, base2-Aryl/heteroaryl-imidazo[1,2-a]pyridinesIntroduction of diverse aromatic systems to explore pi-stacking interactions and modulate electronic properties.[10][11]
Buchwald-Hartwig Amination Amines, Pd catalyst, base2-Amino-imidazo[1,2-a]pyridinesInstallation of primary or secondary amines for hydrogen bonding and salt formation, improving solubility and target engagement.
Nucleophilic Aromatic Substitution Amines, alcohols, thiols2-Substituted-imidazo[1,2-a]pyridinesStraightforward method to introduce a wide range of functional groups to probe the active site of biological targets.

Table 1: Key reactions for the functionalization of the 2-chloro-imidazo[1,2-a]pyridine scaffold.

Biological Activities and Therapeutic Applications

The strategic placement of a chlorine atom at the 2-position, and the subsequent derivatization it enables, has led to the discovery of imidazo[1,2-a]pyridine derivatives with a wide spectrum of biological activities.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents.[1][8][12][13] Notably, compounds bearing a 2-chloro substituent have demonstrated potent activity against Mycobacterium tuberculosis. The 2-chloro group can contribute to the overall lipophilicity of the molecule, which is often crucial for cell wall penetration in mycobacteria. Furthermore, the ability to functionalize the 2-position has allowed for the optimization of potency and pharmacokinetic properties. For instance, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative showed significantly improved potency against both extracellular and intracellular M. tuberculosis.[1]

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[14] The 2-position is a key vector for modification to achieve selectivity and potency against specific kinases. Structure-activity relationship studies have shown that substitution at this position can influence the binding affinity to the ATP-binding pocket of kinases. For example, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs), with substitutions on a phenyl ring attached to the core influencing isoform selectivity.[15]

Anticancer and Antifungal Properties

Beyond specific targets, 2-substituted imidazo[1,2-a]pyridines have demonstrated broader anticancer and antifungal activities.[16][17] The ability to rapidly generate a library of analogues through functionalization of the 2-chloro group is a significant advantage in screening for new therapeutic leads in these areas.

G cluster_applications Therapeutic Applications 2-Chloro-Imidazo[1,2-a]pyridine 2-Chloro-Imidazo[1,2-a]pyridine Antitubercular Antitubercular 2-Chloro-Imidazo[1,2-a]pyridine->Antitubercular Modulates lipophilicity for cell wall penetration Kinase_Inhibition Kinase Inhibition (e.g., SIKs) 2-Chloro-Imidazo[1,2-a]pyridine->Kinase_Inhibition Vector for SAR to achieve potency and selectivity Anticancer Anticancer 2-Chloro-Imidazo[1,2-a]pyridine->Anticancer Antifungal Antifungal 2-Chloro-Imidazo[1,2-a]pyridine->Antifungal

Figure 2: Biological applications of 2-chloro-imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-Chloro-3-iodo-imidazo[1,2-a]pyridine

This protocol is adapted from a known procedure for the synthesis of a related compound.[11]

  • To a solution of 5-chloropyridin-2-amine (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude 6-chloro-imidazo[1,2-a]pyridine by column chromatography on silica gel.

  • Dissolve the purified 6-chloro-imidazo[1,2-a]pyridine (1.0 eq) in DMF.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-iodo-imidazo[1,2-a]pyridine.

General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Chloro-imidazo[1,2-a]pyridine Derivative

This protocol is a general representation based on established methods for Suzuki-Miyaura reactions.[18][19]

  • To a reaction vessel, add the 2-chloro-imidazo[1,2-a]pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-imidazo[1,2-a]pyridine derivative.

Conclusion and Future Perspectives

The 2-chloro-imidazo[1,2-a]pyridine scaffold represents a highly valuable platform in modern drug discovery. Its synthesis is accessible, and the reactivity of the 2-chloro substituent provides a versatile handle for the introduction of a wide array of functional groups. This has enabled the exploration of vast chemical space, leading to the identification of potent modulators of various biological targets. The continued application of this scaffold, coupled with innovative synthetic methodologies and a deeper understanding of its structure-activity relationships, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

References

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PubMed. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kouassi, A., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Tee, V., & Jones, A. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Molecules. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... [Link]

  • Segodi, R. S. (2021). Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. ULSpace. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Butler, T. W., & Fu, G. C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • El Kazzouli, S., et al. (2013). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry. [Link]

  • Reddy, C. S., et al. (2011). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Rasayan Journal of Chemistry. [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). Scope of a nucleophilic aromatic substitution‐reaction of... [Link]

Sources

Foundational

Thermodynamic Stability & Synthetic Trajectory of 7-Methylimidazo[1,2-a]pyridine Intermediates

Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics (e.g., Zolpidem) and emerging anti-tubercular age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics (e.g., Zolpidem) and emerging anti-tubercular agents.[1][2] Among its derivatives, 7-methylimidazo[1,2-a]pyridine is a critical congener; the 7-methyl substituent exerts a specific electronic perturbation that influences both the thermodynamic stability of synthetic intermediates and the regioselectivity of downstream functionalization.

This guide provides a deep technical analysis of the thermodynamic landscape governing the formation and reactivity of this scaffold. We focus on two critical phases: the Hantzsch-type condensation (formation) and Electrophilic Aromatic Substitution (SEAr) (functionalization). By understanding the stability of the transient hydroxy-dihydro and Wheland intermediates, researchers can optimize synthetic routes, maximize yields, and predict impurity profiles.

Theoretical Framework: The 7-Methyl Electronic Perturbation

The stability of any intermediate in this system is dictated by the resonance energy of the fused 5,6-bicyclic core.

  • Numbering: The bridgehead nitrogen is N4. The 7-methyl group is located on the pyridine ring, meta to the bridgehead nitrogen and para to the C5 position.

  • Electronic Effect: The methyl group is a weak

    
    -donor (inductive effect, 
    
    
    
    ) and allows for hyperconjugation. Unlike the 6-methyl or 8-methyl isomers, the 7-methyl group increases electron density specifically at the C3 and C5 positions through resonance transmission, stabilizing cationic intermediates formed during electrophilic attack.
Table 1: Comparative Stability Factors of Methyl-Imidazo[1,2-a]pyridine Isomers
IsomerElectronic InfluenceKey Thermodynamic FeatureMetabolic/Synthetic Relevance
7-Methyl

at C7; Resonance donor to C3/C5.
Stabilizes C3-Wheland intermediate; lowers activation energy for SEAr.High metabolic stability; privileged motif in Zolpidem analogues.
6-Methyl

at C6; Resonance donor to C2.
Less effective stabilization of C3 cation compared to 7-Me.Often shows higher potency in specific anti-TB assays but different metabolic profile.
8-Methyl

at C8; Steric bulk near N1.
Steric clash can destabilize N1-binding; alters pKa of N1.Reduced potency in some binding assays due to steric hindrance.

Formation Dynamics: The Hantzsch Condensation Pathway

The synthesis of 7-methylimidazo[1,2-a]pyridine from 2-amino-4-picoline and an


-haloketone is driven by the thermodynamic imperative to establish aromaticity in the imidazole ring.
Mechanistic Intermediates

The reaction proceeds through a cascade where the stability of the non-aromatic intermediates dictates the rate.

  • N-Alkylation (Kinetic Control): The ring nitrogen (N1 of the pyridine) is more nucleophilic than the exocyclic amine. Alkylation yields the 1-alkyl-2-aminopyridinium salt .

  • Cyclization (Thermodynamic Control): Intramolecular attack of the exocyclic amine onto the carbonyl carbon forms the hydroxy-dihydro intermediate.

  • Dehydration (Irreversible): Loss of water is the thermodynamic sink, driving the equilibrium toward the fully aromatic imidazo[1,2-a]pyridine system.

Visualization: Hantzsch Condensation Mechanism

The following diagram illustrates the energy-descending pathway from reactants to the stable aromatic core.

HantzschMechanism Reactants 2-Amino-4-picoline + alpha-Bromoacetophenone Inter1 Intermediate A: N-Alkylated Pyridinium Salt (Cationic, Non-Aromatic Imidazole) Reactants->Inter1 SN2 Attack (Kinetic) Inter2 Intermediate B: Hydroxy-dihydroimidazo[1,2-a]pyridine (Tetrahedral Intermediate) Inter1->Inter2 Cyclization (Rev. Equilibrium) Product Product: 7-Methyl-2-phenylimidazo[1,2-a]pyridine (Fully Aromatic) Inter2->Product -H2O (Aromatization) Thermodynamic Sink

Figure 1: Reaction pathway for the synthesis of 7-methylimidazo[1,2-a]pyridine. The dehydration step (B to Product) provides the thermodynamic driving force (


).

Functionalization Stability: The C3-Wheland Intermediate

Post-synthetic modification typically involves Electrophilic Aromatic Substitution (SEAr). The regioselectivity is strictly governed by the thermodynamic stability of the Wheland Intermediate (Sigma Complex) .

The C3 vs. C2 Stability Paradox

Why does substitution occur exclusively at C3?

  • C3 Attack: Generates a cation that can be delocalized onto the bridgehead nitrogen (N4). This resonance form maintains the aromatic sextet of the pyridine ring (to some extent) and allows all atoms to maintain an octet in significant resonance contributors.[3]

  • C2 Attack: Generates a cation that disrupts the conjugation significantly or places positive charge adjacent to the destabilizing bridgehead nitrogen without effective delocalization.

For 7-methylimidazo[1,2-a]pyridine, the 7-methyl group further stabilizes the C3-intermediate via long-range resonance/hyperconjugation, making the C3 position exceptionally nucleophilic.

Visualization: SEAr Energy Profile

This diagram compares the activation energy (


) and intermediate stability for C3 vs. C2 attack.

SEAr_Profile GS Ground State (7-Me-Imidazo[1,2-a]py) TS_C3 TS (C3 Attack) GS->TS_C3 TS_C2 TS (C2 Attack) GS->TS_C2 Higher Ea Int_C3 C3-Sigma Complex (Thermodynamically Stable) TS_C3->Int_C3 Int_C2 C2-Sigma Complex (Unstable/High Energy) TS_C2->Int_C2 Prod_C3 C3-Substituted Product Int_C3->Prod_C3 -H+

Figure 2: Energy landscape of electrophilic substitution. The C3 pathway proceeds through a significantly more stable intermediate, effectively shutting down the C2 pathway.

Experimental Protocols

Protocol A: Thermodynamic Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

Objective: Maximize the formation of the stable aromatic core while minimizing non-cyclized byproducts.

Reagents:

  • 2-Amino-4-picoline (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium Bicarbonate (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol/Water (2:1 v/v)

Methodology:

  • Dissolution: Dissolve 2-amino-4-picoline (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone (10 mmol) portion-wise at room temperature. Note: Exothermic reaction indicates formation of the N-alkylated intermediate.

  • Cyclization Drive: Add

    
     (12 mmol) and water (10 mL). Heat the mixture to reflux (
    
    
    
    )
    for 4 hours.
    • Scientific Rationale: Reflux provides the energy to overcome the activation barrier for the cyclization and dehydration steps. The base neutralizes the HBr byproduct, preventing protonation of the pyridine nitrogen which would deactivate the ring.

  • Isolation: Cool to room temperature. The product, being thermodynamically stable and less soluble than the intermediates, will precipitate.

  • Purification: Filter the solid, wash with cold water (to remove inorganic salts) and cold ethanol. Recrystallize from ethanol if necessary.

Self-Validation Check:

  • TLC: The intermediate (pyridinium salt) is highly polar and stays at the baseline; the product is less polar (

    
     in Hex/EtOAc). Disappearance of baseline material confirms conversion.
    
Protocol B: Assessment of C3-Intermediate Stability via Bromination

Objective: Demonstrate the high reactivity and stability of the C3-intermediate by performing a rapid, mild bromination.

Reagents:

  • 7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN)

Methodology:

  • Preparation: Dissolve the substrate in MeCN at

    
    .
    
  • Electrophilic Attack: Add NBS portion-wise.

  • Observation: The reaction typically completes within 15 minutes.

    • Scientific Rationale: The extraordinarily low activation energy to form the C3-Wheland intermediate means this reaction is diffusion-controlled. No catalyst is required.[4]

  • Quench: Add aqueous sodium thiosulfate to quench excess bromine species.

References

  • Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5] Link

  • Perveen, S., et al. (2018). "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." ResearchGate. Link

  • Jørgensen, M., et al. (2018). "RegioSQM: Prediction of the regioselectivity of electrophilic aromatic substitution." Chemical Science. Link

  • Goel, R., et al. (2015).[5] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines." Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. "7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine Product Specification." Link

Sources

Exploratory

2-Chloro-7-methylimidazo[1,2-a]pyridine (CAS 189115-88-6): A Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system is universally recognized as a "privileged scaffold," forming the structural foundation for numerous marketed therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system is universally recognized as a "privileged scaffold," forming the structural foundation for numerous marketed therapeutics, including anxiolytics and treatments for insomnia[1]. Within this chemical family, 2-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 189115-88-6) emerges as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform for drug discovery. The strategic placement of a chlorine atom at the C-2 position and a methyl group at the C-7 position provides orthogonal reactivity profiles. This guide deconstructs the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows required to leverage this scaffold in advanced pharmaceutical research.

Chemical Identity & Physicochemical Profiling

Before deploying this building block in high-throughput synthesis, it is critical to establish its baseline physicochemical parameters. The following table consolidates the quantitative data and identifiers essential for computational modeling and inventory management[2][3].

PropertyValue
Chemical Name 2-Chloro-7-methylimidazo[1,2-a]pyridine
CAS Registry Number 189115-88-6
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
SMILES String Cc1cc2nc(Cl)cn2cc1
Core Architecture Fused 5,6-heterocyclic system
Key Structural Features C-2 Halogenation, C-7 Alkylation

Mechanistic Rationale: The Power of the 2-Chloro-7-Methyl Substitution

The utility of CAS 189115-88-6 is dictated by the precise electronic push-and-pull within its fused ring system. Understanding the causality behind its reactivity is paramount for designing successful late-stage functionalizations.

  • The C-7 Methyl Effect (Hyperconjugation & Nucleophilicity): The methyl group at the 7-position acts as an electron-donating group via hyperconjugation. This subtle donation increases the overall electron density of the fused

    
    -system. Crucially, this electron density is channeled toward the C-3 position of the imidazole ring, rendering C-3 highly nucleophilic. This dictates the regioselectivity of electrophilic aromatic substitutions (e.g., formylation, nitration, or halogenation), ensuring reactions occur exclusively at C-3 without competitive side reactions[4].
    
  • The C-2 Chloro Effect (Electrophilic Node): The C-Cl bond at position 2 is highly polarized, creating an electrophilic node. While stable under standard physiological conditions, this bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows the 2-chloro group to serve as a reliable handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries[4].

Synthetic Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the synthesis and functionalization of 2-chloro-7-methylimidazo[1,2-a]pyridine must be executed using self-validating protocols. The following methodology details the construction of the core scaffold from commercially available precursors[4].

Protocol: Synthesis of the Core Scaffold

Objective: Construct the 2-chloroimidazo[1,2-a]pyridine core via a modified Tschitschibabin condensation followed by deoxygenative chlorination.

  • Step 1: Condensation to the Hydroxy Intermediate

    • Action: React 2-amino-4-methylpyridine (1.0 eq) with chloroacetic acid (1.2 eq) in the presence of a tertiary amine base (e.g., triethylamine) in a polar aprotic solvent. Heat to 80°C for 6 hours.

    • Causality: The exocyclic amine attacks the

      
      -carbon of the chloroacetic acid, displacing the chloride. Subsequent intramolecular cyclization onto the carbonyl carbon forms the 7-methylimidazo[1,2-a]pyridin-2-ol intermediate. The base neutralizes the generated HCl, preventing the protonation of the starting aminopyridine, which would stall the reaction.
      
    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass is entirely replaced by an

      
       peak corresponding to the intermediate.
      
  • Step 2: Deoxygenative Chlorination

    • Action: Isolate the intermediate and reflux in neat phosphorus oxychloride (

      
      ) for 4 hours.
      
    • Causality:

      
       serves a dual purpose as both the solvent and the electrophilic chlorinating reagent. The high temperature (reflux) is required to overcome the activation energy barrier for the substitution of the tautomeric hydroxyl group. The thermodynamic driving force of this step is the restoration of the fully conjugated, aromatic imidazo[1,2-a]pyridine system, which is significantly more stable than the non-aromatic intermediate[4].
      
    • Self-Validation: Reaction progress is monitored via LC-MS. The successful transformation is validated by a mass shift to an

      
       of 167.0 m/z. The presence of a strict 3:1 isotopic ratio in the mass spectrum mathematically confirms the incorporation of a single 
      
      
      
      atom.

Synthesis A 2-Amino-4-methylpyridine (Starting Material) B Tschitschibabin Condensation (Chloroacetic Acid) A->B C 7-Methylimidazo[1,2-a]pyridin-2-ol (Intermediate) B->C D Deoxygenative Chlorination (POCl3, Reflux) C->D E 2-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 189115-88-6) D->E F C-3 Electrophilic Substitution (e.g., Formylation) E->F Regioselective G C-2 Cross-Coupling (e.g., Suzuki-Miyaura) E->G Pd-Catalyzed

Synthetic workflow and late-stage functionalization of CAS 189115-88-6.

Pharmacological Applications & Pathway Modulation

Once functionalized, derivatives of 2-chloro-7-methylimidazo[1,2-a]pyridine exhibit profound biological activities, making them highly sought after in two primary therapeutic domains:

Antimicrobial & Antituberculosis Agents

The imidazo[1,2-a]pyridine class has experienced a renaissance in tuberculosis (TB) drug discovery[5]. Functionalized derivatives act as potent inhibitors of mycobacterial ATP synthase. By disrupting oxidative phosphorylation (OxPhos), these compounds deplete the ATP reserves of Mycobacterium tuberculosis (Mtb), leading to bacterial cell death[5]. The C-7 methyl group often enhances the lipophilicity of the molecule, improving its penetration through the complex, lipid-rich mycobacterial cell wall.

Oncology: Bioimaging and Kinase Inhibition

In cancer research, imidazo[1,2-a]pyridines serve a dual function[6].

  • Pathway Modulation: Mechanistic studies reveal that specific derivatives act as targeted kinase inhibitors, downregulating the PI3K/Akt/mTOR signaling pathway—a critical axis often hyperactivated in malignant tumors[6].

  • Mitochondrial Targeting & Bioimaging: Quaternized derivatives of this scaffold possess a net positive charge and strong photophysical properties (fluorescence). Driven by the high mitochondrial membrane potential (

    
    ) of cancer cells, these compounds selectively accumulate in the mitochondria, allowing for real-time fluorescent bioimaging of mitochondrial dynamics during apoptosis[6].
    

Pathway A Imidazo[1,2-a]pyridine Derivatives B PI3K/Akt/mTOR Pathway A->B Kinase Inhibition C Mitochondrial Accumulation A->C ΔΨm Driven D Apoptosis / Cell Death B->D Signal Disruption C->D Metabolic Stress E Fluorescence Bioimaging C->E Probe Activation

Dual functionality of imidazo[1,2-a]pyridines in bioimaging and pathway modulation.

References

  • Chemsrc. "189115-88-6 2-Chloro-7-methylimidazo[1,2-A]pyridine." Chemical Database. Available at:[Link]

  • Faza et al. "Pyrrolo-imidazo[1,2‐a]pyridine Scaffolds through a Sequential Coupling of N‐Tosylhydrazones." The Journal of Organic Chemistry, 2019, 84, 13807−13823. Available at:[Link]

  • Samanta, S. et al. "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." RSC Medicinal Chemistry, 2023. Available at:[Link]

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2024. Available at:[Link]

Sources

Foundational

Technical Guide: Biological Activity & Synthetic Potential of 2-Chloro-7-methylimidazo[1,2-a]pyridine Analogs

This in-depth technical guide details the chemical and biological potential of 2-Chloro-7-methylimidazo[1,2-a]pyridine analogs, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The im...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical and biological potential of 2-Chloro-7-methylimidazo[1,2-a]pyridine analogs, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). Within this class, the 2-Chloro-7-methylimidazo[1,2-a]pyridine analog represents a highly versatile, bifunctional intermediate. The C2-chlorine atom provides a critical "handle" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C7-methyl group enhances lipophilicity and metabolic stability, often preventing oxidative degradation at the pyridine ring's susceptible positions.

This guide focuses on utilizing this specific scaffold to access therapeutic frontiers in Tuberculosis (TB) , Oncology (Kinase inhibition) , and Gastric Acid Suppression (P-CABs) .

Chemical Foundation & Synthesis

Structural Pharmacophore
  • Position 2 (Cl): An electrophilic site primed for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling. It allows the introduction of aryl/heteroaryl "warheads."
    
  • Position 3 (H): Highly nucleophilic; susceptible to electrophilic substitution (e.g., Vilsmeier-Haack formylation, Mannich reaction, halogenation).

  • Position 7 (Methyl): A lipophilic anchor that aligns with hydrophobic pockets in target proteins (e.g., QcrB in M. tuberculosis or the ATPase luminal vestibule).

Synthesis Protocol: The Core Scaffold

Objective: Synthesis of 2-Chloro-7-methylimidazo[1,2-a]pyridine. Method: Condensation of 2-amino-4-picoline with 1,1,2-trichloroethylene.

Protocol:

  • Reagents:

    • 2-Amino-4-methylpyridine (1.0 equiv)

    • 1,1,2-Trichloroethylene (1.2 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes at room temperature.
      
    • Dropwise add 1,1,2-trichloroethylene.

    • Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

    • Workup: Cool to RT, pour into ice-cold water. The solid product precipitates.[1] Filter, wash with water, and dry.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

  • Yield Expectation: 70–85%.

Therapeutic Frontiers & Biological Activity[2][3][4][5][6]

Anti-Tuberculosis (Targeting QcrB)

Analogs of 7-methylimidazo[1,2-a]pyridine have shown potent activity against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome


 complex.
  • Mechanism: Disruption of the electron transport chain, depleting ATP synthesis.

  • Key Analog Design: The 2-position (displacing Cl) is often substituted with an amide or aryl group, while the 3-position is functionalized with a carboxamide moiety.

  • Data: MIC values as low as 0.003 µM have been reported for optimized analogs against M. tuberculosis H37Rv.

Anticancer Activity (Kinase Inhibition)

The scaffold acts as an ATP-mimetic, fitting into the ATP-binding pocket of kinases such as PI3K , CDK2 , and EGFR .

  • Strategy: Perform a Suzuki coupling at C2 to introduce a bi-aryl system. Formylate C3 to create Schiff bases (imines) which coordinate with metal ions in metalloenzymes or interact with cysteine residues.

  • Activity: 2-Chloro-imidazo[1,2-a]pyridine-appended Schiff bases have demonstrated

    
     values of ~22 µM  against A-549 (Lung Cancer) cell lines.
    
Gastric Acid Inhibition (P-CABs)

Structurally related to Soraprazan , these analogs bind reversibly to the


-ATPase pump.
  • Role of C7-Methyl: Provides steric bulk that locks the conformation within the luminal channel of the proton pump.

Experimental Validation Protocols

Protocol A: Suzuki-Miyaura Coupling (Functionalizing C2)

Purpose: Replacing the C2-Chloro with an aryl group (e.g., Phenyl, Pyridyl).

  • Mix: Core scaffold (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane:Water (4:1).

  • Conditions: Reflux at 100°C for 8 hours under Argon.

  • Validation: Mass Spectrometry (appearance of M+Aryl-Cl peak).

Protocol B: Vilsmeier-Haack Formylation (Functionalizing C3)

Purpose: Introducing an aldehyde at C3 for further derivatization.[2][3]

  • Reagent Preparation: Add

    
     (1.2 eq) dropwise to dry DMF at 0°C. Stir 30 min to form the Vilsmeier salt.
    
  • Addition: Add solution of 2-Chloro-7-methylimidazo[1,2-a]pyridine in DMF.

  • Reaction: Heat to 60°C for 3 hours.

  • Hydrolysis: Pour into ice/sodium acetate solution. The aldehyde precipitates as a yellow solid.

Visualization of Workflows & Mechanisms

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the synthesis of the core and the divergent functionalization pathways.

SAR_Workflow Start 2-Amino-4-picoline Core CORE SCAFFOLD: 2-Chloro-7-methyl imidazo[1,2-a]pyridine Start->Core Cyclization Reagent 1,1,2-Trichloroethylene (Cs2CO3, DMF) Reagent->Core Path_C2 C2 Functionalization (Suzuki Coupling) Core->Path_C2 Pd-Cat Cross-Coupling Path_C3 C3 Functionalization (Vilsmeier-Haack) Core->Path_C3 Electrophilic Subst. Prod_TB Anti-TB Agent (QcrB Inhibitor) Path_C2->Prod_TB + Amide Linker Prod_Cancer Anticancer Agent (Kinase Inhibitor) Path_C3->Prod_Cancer + Schiff Base

Caption: Synthesis workflow transforming 2-amino-4-picoline into the 2-chloro-7-methyl core, followed by divergent SAR pathways.

Diagram 2: Mechanism of Action (Anti-TB)

Visualizing the inhibition of the cytochrome


 complex.

MoA_TB Target Mycobacterium tuberculosis QcrB Subunit Effect Electron Transport Chain Blockade Target->Effect Inhibition Drug 7-Methylimidazo[1,2-a]pyridine Analog Site QcrB Ubiquinol Binding Pocket Drug->Site Binds via Hydrophobic Interaction Site->Target Part of Outcome ATP Depletion & Bacterial Death Effect->Outcome Result

Caption: Mechanism of Action for Anti-TB activity, showing QcrB inhibition leading to ATP depletion.

Quantitative Data Summary

Activity TypeCell Line / StrainCompound ClassKey MetricReference
Anti-TB M. tuberculosis H37RvImidazo[1,2-a]pyridine-3-carboxamideMIC: 0.003 µM[1]
Anticancer A-549 (Lung Cancer)2-Chloro-Schiff Base Analog

: 22.3 µM
[2]
Anticancer HCC1937 (Breast)Imidazo[1,2-a]pyridine derivatives

: 0.01 - 10 µM
[3]
Anthelmintic Haemonchus contortus2-Chloro-acrylonitrile hybrid

: 30 µM
[4]

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med. Chem., 2023.[4]

  • Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Elsevier Pure, 2024.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central, 2022.

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). IUCr Journals, 2025.

  • Synthesis of imidazo[1,2-a]pyridines (Methodology Review). Organic Chemistry Portal.

Sources

Exploratory

Precision Synthesis of 2,7-Disubstituted Imidazo[1,2-a]pyridines: A Modular Technical Guide

The following technical guide is structured to provide a modular, high-integrity workflow for the synthesis of 2,7-disubstituted imidazo[1,2-a]pyridines. Executive Summary & Strategic Value The imidazo[1,2-a]pyridine sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a modular, high-integrity workflow for the synthesis of 2,7-disubstituted imidazo[1,2-a]pyridines.

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). While 3-substitution is chemically trivial due to the nucleophilicity of the C3 position, 2,7-disubstitution presents a specific regiochemical challenge.

Accessing the 7-position requires overcoming the electronic bias of the pyridine ring, while the 2-position requires controlled cyclization or specific C-H activation protocols. This guide outlines two validated pathways:

  • The De Novo Route (Hantzsch Condensation): For simultaneous construction of the core and installation of the C2 substituent.

  • The Divergent Route (Sequential Cross-Coupling): Utilizing 7-halo intermediates for late-stage diversification.

The Regiochemistry "Trap" (Critical Logic)

Before synthesis, one must master the atom mapping between the starting material and the final scaffold. A common failure mode in this synthesis is the misidentification of the starting aminopyridine substitution pattern.

The Rule of 4-to-7: To obtain a substituent at the C7 position of the imidazo[1,2-a]pyridine, you must start with a 4-substituted 2-aminopyridine .

  • Mechanism: The ring nitrogen (N1) of the aminopyridine becomes N1 of the imidazole ring. The bridgehead nitrogen (N4) originates from the exocyclic amine.

Visualization: Atom Mapping & Retrosynthesis

Regiochemistry cluster_legend Key Transformation Rule Start 4-Substituted 2-Aminopyridine Intermediate N-Alkylated Intermediate Start->Intermediate SN2 Attack (Ring Nitrogen) Reagent Alpha-Haloketone (R-COCH2-X) Reagent->Intermediate Product 7-Substituted Imidazo[1,2-a]pyridine Intermediate->Product Cyclodehydration (Formation of C2-N bond) Note Start Material C4 -> Product C7 Start Material C5 -> Product C6

Figure 1: Retrosynthetic logic demonstrating the "4-to-7" mapping required for correct isomer synthesis.

Pathway A: The Hantzsch Condensation (De Novo Synthesis)

This is the most robust method for generating the 2,7-disubstituted core in a single step.

The Mechanism

The reaction proceeds via an initial SN2 alkylation of the ring nitrogen (the most nucleophilic site) by the


-haloketone, followed by an intramolecular cyclocondensation.
Validated Protocol

Target: 2-Phenyl-7-methylimidazo[1,2-a]pyridine Precursors: 2-Amino-4-picoline (1.0 equiv), 2-Bromoacetophenone (1.0 equiv).

Step-by-Step Methodology:

  • Solvent Selection: Use Ethanol or n-Butanol . Protic solvents facilitate the proton transfer steps required for dehydration.

  • Mixing: Dissolve 2-amino-4-picoline (10 mmol) in Ethanol (20 mL). Add 2-bromoacetophenone (10 mmol) at room temperature.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor via TLC. The starting amine is polar; the intermediate salt is very polar/immobile; the final product is less polar.

  • Base Treatment (Critical): The reaction produces the hydrobromide salt of the product.

    • Cool to RT.

    • Add solid NaHCO3 (1.2 equiv) or aqueous Na2CO3 to neutralize.

    • Observation: Evolution of CO2 and precipitation of the free base.

  • Purification: Evaporate solvent. Redissolve in DCM, wash with water/brine. Recrystallize from EtOH/Hexane or purify via flash chromatography (Ethyl Acetate/Hexane gradient).

Yield Expectation: 75–90%.

Pathway B: The Divergent Route (Sequential Functionalization)

For drug discovery libraries, "Pathway A" is inefficient because it requires a different aminopyridine for every C7 analog. Pathway B uses a common intermediate (7-bromo-2-substituted-imidazo[1,2-a]pyridine) as a divergence point.

Strategy: The "Selectivity Hub"
  • Construct: Synthesize 7-bromo-2-phenylimidazo[1,2-a]pyridine using Pathway A (Start with 2-amino-4-bromopyridine).

  • Diversify C7: Use Suzuki-Miyaura coupling.[1] The C7-Br bond is activated for oxidative addition.

  • Diversify C3 (Optional): The C3 position remains open for electrophilic functionalization (e.g., halogenation, formylation) later.

Validated Protocol: C7-Suzuki Coupling

Substrate: 7-Bromo-2-phenylimidazo[1,2-a]pyridine. Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4.

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Charge: Add Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (K2CO3, 2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronate activation.

  • Catalysis: Add Pd catalyst (5 mol%).

  • Heat: 80–100°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black), extract with EtOAc.

Visualization: Divergent Workflow

DivergentSynthesis Start 2-Amino-4-Bromopyridine + Alpha-Haloketone Core 7-Bromo-2-Substituted Imidazo[1,2-a]pyridine (The 'Hub') Start->Core Hantzsch Condensation ProdA Suzuki Coupling (C7) (Aryl/Heteroaryl) Core->ProdA Pd(dppf)Cl2, Ar-B(OH)2 ProdB Buchwald-Hartwig (C7) (Amines) Core->ProdB Pd2(dba)3, BINAP, HNR2 ProdC Sonogashira (C7) (Alkynes) Core->ProdC Pd(PPh3)2Cl2, CuI, Alkyne

Figure 2: The "Hub" Strategy allowing late-stage C7 diversification from a halogenated core.[2]

Comparative Data: Reaction Conditions

ParameterHantzsch (De Novo)Pd-Catalyzed C7 FunctionalizationDirect C-H Arylation (C2/C3)
Primary Utility Constructing the CoreDiversifying the Pyridine RingLate-stage functionalization
Key Reagent

-Haloketone
Aryl Boronic Acid / AmineAryl Halide + Pd Catalyst
Regioselectivity High (Controlled by precursors)High (Controlled by Br position)Variable (C3 > C2)
Limitation Requires specific aminopyridinesRequires Pd catalyst/Inert cond.C7 is unreactive to C-H activation
Green Score High (EtOH, no metal)Low (Pd, organic solvents)Medium (Atom economical)

Troubleshooting & Expert Insights

Regioselectivity Issues in C-H Activation

If you attempt direct C-H arylation on the imidazo[1,2-a]pyridine core without a halogen handle:

  • C3 Position: This is the most electron-rich site. Electrophilic Pd species will attack here first [1].

  • C2 Position: Can be activated if C3 is blocked or by using specific directing groups, but it is less favorable than C3.

  • C7 Position: Cannot be accessed via direct C-H activation reliably. You must use the Hantzsch method with 4-substituted precursors or the 7-bromo intermediate strategy [2].

Self-Validating the Structure

How do you prove you made the 2,7-isomer and not a rearrangement product?

  • 1H NMR Coupling Constants: Look for the pyridine ring protons.

    • The proton at C5 (doublet) will show a coupling constant (

      
       Hz) with C6.
      
    • The proton at C8 (singlet-like or small doublet) will show weak meta-coupling (

      
       Hz) with C6.
      
    • NOESY: A strong NOE signal should be observed between the C3-H (imidazole) and C5-H (pyridine). This confirms the ring fusion orientation.

References

  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives. New Journal of Chemistry, 2022. 3

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. ResearchGate, 2025. 2

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal, 2021.[4] 5[2][6][7]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. NIH / PMC, 2021. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-7-methylimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Overcoming C2-Deactivation in Imidazo[1,2-a]pyridine Scaffolds Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Overcoming C2-Deactivation in Imidazo[1,2-a]pyridine Scaffolds

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, famously serving as the backbone for blockbuster therapeutics like zolpidem and alpidem[1]. However, functionalizing this core via cross-coupling presents distinct regiochemical challenges.

While the C3 position is highly reactive toward electrophiles and standard cross-couplings, the C2 position is electronically deactivated . The lone pair of the bridgehead nitrogen delocalizes into the ring, making the C2-Cl bond unusually strong and electron-rich. Furthermore, the presence of a methyl group at the C7 position (para to the bridgehead nitrogen) slightly increases the electron density of the core via hyperconjugation and inductive effects. This further strengthens the C2-Cl bond, significantly raising the activation energy required for the oxidative addition step in a standard catalytic cycle.

Standard palladium catalysts (e.g., Pd(PPh3)4) often fail to activate this bond, leading to catalyst thermal degradation (palladium black formation) and protodeboronation of the starting boronic acid[2]. To overcome this, the catalytic system must employ either highly nucleophilic metals (such as Nickel)[1],[3] or sterically demanding, electron-rich ligands (such as Buchwald's XPhos) to force the oxidative addition and accelerate reductive elimination.

Catalyst Selection & Quantitative Optimization

To establish a reliable protocol, it is critical to select a catalyst system that directly addresses the causality of the reaction failure: the high barrier to oxidative addition. The table below summarizes comparative optimization data for the C2-arylation of 2-chloroimidazo[1,2-a]pyridines.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh3)4 MonodentateNa₂CO₃ / Dioxane:H₂O100< 20%Poor oxidative addition; catalyst thermal degradation to Pd black[2].
Pd(dppf)Cl₂ BidentateK₂CO₃ / Dioxane:H₂O10045-55%Moderate C-Cl activation; prone to competitive protodeboronation.
XPhos Pd G2 Bulky BiarylK₃PO₄ / THF:H₂O8085-92%Excellent oxidative addition; rapid reductive elimination prevents side reactions.
NiCl₂(dppf) BidentateK₃PO₄ / Toluene10088-95%Highly nucleophilic Ni(0) easily inserts into the deactivated C2-Cl bond[1].

Catalytic Workflow

G Start 2-Chloro-7-methylimidazo[1,2-a]pyridine + Arylboronic Acid Cat Catalyst Selection NiCl2(dppf) or XPhos-Pd-G2 Start->Cat OxAdd Oxidative Addition (Rate-Limiting Step) Cat->OxAdd Active M(0) Species TransMet Transmetalation (Base Mediated) OxAdd->TransMet C2-Cl Activation RedElim Reductive Elimination TransMet->RedElim Aryl Transfer RedElim->OxAdd Catalyst Regeneration Product 2-Aryl-7-methylimidazo[1,2-a]pyridine RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 2-chloroimidazo[1,2-a]pyridines.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Nickel-Catalyzed Coupling (Optimized for Scale & Cost)

Nickel catalysis is highly effective for unactivated aryl chlorides due to the smaller atomic radius and higher nucleophilicity of Ni(0) compared to Pd(0)[1],[3].

Reagents:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • NiCl₂(dppf) (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-Chloro-7-methylimidazo[1,2-a]pyridine, the arylboronic acid, NiCl₂(dppf), and finely milled anhydrous K₃PO₄.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Ni(0) is highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalyst.

  • Solvent Addition: Add anhydrous, sparged toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the inorganic base and nickel residues. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Coupling (Mild Conditions)

For substrates sensitive to high temperatures or when utilizing complex boronic acids, the XPhos Pd G2 precatalyst provides a lower-temperature alternative.

Reagents:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Aqueous K₃PO₄ (0.5 M, 2.0 equiv, 4.0 mL)

  • THF (8 mL)

Step-by-Step Procedure:

  • Setup: Combine the imidazopyridine, boronic acid, and XPhos Pd G2 in a reaction vial.

  • Solvent: Add THF and the aqueous K₃PO₄ solution.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Causality: The biphasic nature requires thorough deoxygenation to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 80 °C for 4–6 hours.

Self-Validating Checkpoints
  • TLC Analysis: The starting material (2-Chloro-7-methylimidazo[1,2-a]pyridine) exhibits a distinct

    
     and strong UV absorbance at 254 nm. Upon successful coupling, the extended conjugation of the 2-aryl product will result in a distinct fluorescent shift (e.g., bright blue emission under 365 nm UV light).
    
  • LC-MS Profiling: The starting material exhibits a characteristic isotopic signature due to the chlorine atom (

    
     and 
    
    
    
    peaks in a 3:1 ratio). The complete disappearance of this isotopic pattern and the emergence of the product mass
    
    
    confirms successful oxidative addition and reductive elimination.

Troubleshooting & Causality

  • Observation: Incomplete conversion, starting material remains intact.

    • Causality: The C2-Cl bond is highly deactivated. If using a standard Pd(PPh3)4 catalyst, the oxidative addition barrier is too high, leading to catalyst thermal degradation before activation occurs.

    • Solution: Switch to a more electron-rich, sterically demanding ligand (XPhos) or a more nucleophilic metal center (Ni).

  • Observation: High levels of protodeboronation (Ar-H formation) rather than the cross-coupled product.

    • Causality: The transmetalation step is slower than the competitive hydrolysis of the boronic acid, especially in water-rich solvent mixtures at high temperatures.

    • Solution: Switch to the anhydrous Nickel protocol (Protocol A) with finely milled K₃PO₄, or slowly dose the boronic acid into the reaction mixture over 2 hours.

  • Observation: Catalyst poisoning and reaction stalling at 30% conversion.

    • Causality: The basic imidazo[1,2-a]pyridine nitrogen can coordinate to the metal center, forming inactive off-cycle species.

    • Solution: Ensure the use of bidentate ligands (like dppf) which enforce a cis-geometry and sterically block substrate coordination, keeping the metal strictly in the active catalytic cycle.

References

  • Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Note: C-3 Functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine

Executive Summary Imidazo[1,2-a]pyridines are privileged, nitrogen-containing heterocyclic scaffolds that form the pharmacophoric core of numerous marketed therapeutics, including zolpidem, alpidem, and minodronic acid[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged, nitrogen-containing heterocyclic scaffolds that form the pharmacophoric core of numerous marketed therapeutics, including zolpidem, alpidem, and minodronic acid[1]. In exploratory drug discovery, the derivatization of this core—particularly at the highly nucleophilic C-3 position—is a critical vector for expanding accessible chemical space[2].

This application note details the strategic C-3 functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine . The specific substitution pattern of this substrate offers a powerful, self-validating system for complex molecule synthesis. By leveraging the intrinsic electronic properties of the 7-methyl and 2-chloro groups, chemists can execute highly regioselective C-H functionalizations at C-3, while preserving the C-2 position for late-stage, transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Substrate Design

The innate reactivity of the imidazo[1,2-a]pyridine system is governed by its bridgehead nitrogen and the delocalization of its lone pair. This electronic architecture results in the highest occupied molecular orbital (HOMO) coefficient residing at the C-3 carbon, making it the primary site for electrophilic aromatic substitution and radical addition[1].

  • Causality of the 7-Methyl Group: Alkyl substitution at C-7 inductively donates electron density into the fused bicyclic system. This electron-donating effect pushes electron density toward the imidazole ring, counteracting any mild deactivation caused by the C-2 halogen and ensuring that the C-3 position remains highly nucleophilic.

  • Causality of the 2-Chloro Group: The C-2 chlorine atom is mildly electron-withdrawing but remains remarkably inert under catalyst-free multicomponent reactions or mild photoredox conditions. This orthogonal reactivity allows researchers to build structural complexity at C-3 first. Once the C-3 position is functionalized, the C-2 chlorine serves as an ideal electrophilic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling a divergent, stepwise diversification strategy.

Workflow SM 2-Chloro-7-methyl imidazo[1,2-a]pyridine MCR Protocol A: Catalyst-Free MCR (Glyoxylic Acid + Boronic Acid) SM->MCR 80 °C, 4-6h Cu Protocol B: Cu-Catalyzed Aerobic (3-Indoleacetic Acid) SM->Cu 115 °C, O2, 8h Photo Protocol C: Photoredox CF3 (Langlois' Reagent + Blue LED) SM->Photo RT, Blue LED, 12h Prod1 C-3 Arylmethyl Derivative MCR->Prod1 Prod2 C-3 Indolylmethyl Derivative Cu->Prod2 Prod3 C-3 Trifluoromethyl Derivative Photo->Prod3 Late Late-Stage C-2 Cross-Coupling (Suzuki/Buchwald) Prod1->Late Prod2->Late Prod3->Late

Fig 1: Strategic workflow for divergent C-3 functionalization and late-stage C-2 cross-coupling.

Validated Experimental Protocols

The following methodologies represent field-proven, state-of-the-art protocols for C-3 functionalization, specifically adapted for the 2-Chloro-7-methylimidazo[1,2-a]pyridine substrate.

Protocol A: Catalyst-Free Decarboxylative Arylomethylation

Based on the robust multicomponent reaction (MCR) chemistry developed by Gunaganti et al., this protocol bypasses the need for transition metals or harsh oxidants[3]. Mechanism: The nucleophilic C-3 carbon attacks the highly electrophilic aldehyde of glyoxylic acid to form a stable intermediate. Subsequent complexation with a boronic acid generates an "ate-complex" that undergoes intramolecular aryl migration, driven forward by the thermodynamic sink of decarboxylation[1].

Step-by-Step Procedure:

  • In a 10 mL round-bottom flask, dissolve 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 mmol) and glyoxylic acid monohydrate (1.2 mmol) in a green solvent such as ethanol or water (3.0 mL).

  • Stir the mixture at room temperature for 15 minutes to allow the initial nucleophilic adduct to form.

  • Add the desired arylboronic acid (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4–6 hours until complete consumption of the starting material is observed via LC-MS.

  • Cool to room temperature, dilute with ethyl acetate (15 mL), wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling

This protocol leverages inexpensive copper catalysis and molecular oxygen as a green terminal oxidant to achieve C-3 functionalization via radical decarboxylation of 3-indoleacetic acids[4]. Mechanism: Cu(II) promotes the single-electron oxidation and decarboxylation of 3-indoleacetic acid to generate a carbon-centered radical. This radical adds regioselectively to the C-3 position of the imidazo[1,2-a]pyridine. Molecular oxygen (O2) serves to reoxidize the resulting Cu(I) species back to active Cu(II), closing the catalytic cycle[5].

Step-by-Step Procedure:

  • Charge an oven-dried reaction tube with 2-Chloro-7-methylimidazo[1,2-a]pyridine (0.5 mmol), 3-indoleacetic acid (0.75 mmol), and CuBr2 (10 mol%, 0.05 mmol).

  • Add anhydrous DMF (2.0 mL) as the solvent.

  • Equip the tube with an O2 balloon to maintain a continuous aerobic atmosphere.

  • Stir the reaction mixture at 115 °C for 8 hours.

  • Quench the reaction with distilled water (10 mL), extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate. Purify via column chromatography.

Protocol C: Visible-Light Photoredox C-3 Trifluoromethylation

Photoredox catalysis allows for the generation of highly reactive CF3 radicals under exceptionally mild conditions, preventing the degradation of the sensitive heterocyclic core[6]. Mechanism: Visible light excites a photocatalyst (e.g., Eosin Y), which undergoes single-electron transfer (SET) with Langlois' reagent (sodium trifluoromethanesulfinate) to generate the CF3 radical. The radical attacks the C-3 position, followed by oxidation and deprotonation to restore aromaticity[7].

Step-by-Step Procedure:

  • In a Schlenk tube, combine 2-Chloro-7-methylimidazo[1,2-a]pyridine (0.5 mmol), Langlois' reagent (1.5 mmol), and Eosin Y (5 mol%).

  • Add a degassed solvent mixture of CH3CN/H2O (4:1 v/v, 5.0 mL).

  • Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon to prevent radical quenching by ambient oxygen.

  • Irradiate the mixture with a 3 W blue LED (λ = 450 nm) at room temperature for 12 hours.

  • Dilute with water, extract with dichloromethane (3 x 10 mL), dry, and purify via column chromatography.

Mechanism Step1 Nucleophilic Attack C-3 of Imidazo[1,2-a]pyridine attacks Glyoxylic Acid Step2 Intermediate A (Stable Adduct Formation) Step1->Step2 Step3 Boronic Acid Complexation (High Temp + Base) Step2->Step3 Step4 Intermediate B (Boronate Ate-Complex) Step3->Step4 Step5 Aryl Migration (Phenyl shift to benzylic position) Step4->Step5 Step6 Decarboxylation (-CO2) Step5->Step6 Step7 C-3 Arylmethylated Product Step6->Step7

Fig 2: Mechanistic pathway of the catalyst-free Petasis-like decarboxylative arylomethylation.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative data and operational parameters for the three functionalization protocols, allowing researchers to select the optimal method based on their specific synthetic requirements.

ParameterProtocol A: Catalyst-Free MCRProtocol B: Cu-Catalyzed AerobicProtocol C: Photoredox CF3
Reagents / Catalyst Glyoxylic acid, Boronic acid (No Catalyst)3-Indoleacetic acid, CuBr2 (10 mol%)Langlois' reagent, Eosin Y (5 mol%)
Reaction Conditions 80 °C, 4–6 h, EtOH/H2O115 °C, 8 h, DMF, O2 atmosphereRoom Temp, 12 h, Blue LED, Argon
Yield Range 65% – 88%55% – 78%60% – 85%
Functional Group Tolerance Excellent (Tolerates -OH, -NH2, halogens)Moderate (Sensitive to strong reductants)Good (Tolerates most electron-rich groups)
Scalability High (Easily scaled to >5 grams)Moderate (O2 mass transfer limits scale)Moderate (Light penetration limits scale)
C-2 Chlorine Status Fully preservedFully preservedFully preserved

References

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts Source: Chemical Communications (RSC Publishing), 2018, 54, 12954-12957. URL:[Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids Source: The Journal of Organic Chemistry (ACS Publications), 2021, 86(17), 12394–12402. URL:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (MDPI), 2025, 30(3), 607. URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-Chloro-7-methylimidazo[1,2-a]pyridine

Strategic Overview The functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine via Buchwald-Hartwig amination presents a specific set of mechanistic challenges distinct from standard aryl halide couplings. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine via Buchwald-Hartwig amination presents a specific set of mechanistic challenges distinct from standard aryl halide couplings. While the imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry (e.g., GABA


 receptor agonists, anti-infectives), the 2-chloro substituent is inherently deactivated.
The Chemical Challenge
  • Electronic Deactivation: The methyl group at the 7-position is an electron-donating group (EDG). Through resonance, it increases the electron density of the bicyclic ring system, making the C-Cl bond at position 2 less electrophilic. This significantly raises the energy barrier for the oxidative addition step of the catalytic cycle.

  • Catalyst Poisoning: The N1 nitrogen and the bridgehead nitrogen are Lewis basic. In the absence of bulky, chelating ligands, these nitrogens can coordinate to the Palladium(0) center, forming unreactive "off-cycle" resting states (catalyst poisoning).

  • Competitive Pathways: The 3-position is highly nucleophilic. Under forcing conditions required to activate the C-Cl bond, side reactions such as C-H activation or electrophilic attack at C3 can compete if the catalyst system is not sufficiently active.

Solution: This protocol utilizes Third-Generation (G3) Buchwald Precatalysts . These bulky, dialkylbiaryl phosphine complexes ensure rapid reductive elimination of the active Pd(0) species, prevent N-coordination via steric bulk, and facilitate oxidative addition into electron-rich aryl chlorides.

Decision Matrix: Ligand & Catalyst Selection

Successful amination depends heavily on the nucleophile (amine) class. Use the following decision tree to select the optimal catalytic system.

LigandSelection Figure 1: Ligand selection guide based on nucleophile sterics and electronics. Start Select Amine Class Primary Primary Amines (R-NH2) Start->Primary Secondary Secondary Amines (R2-NH) Start->Secondary Amide Amides / Carbamates (R-CONH2) Start->Amide BrettPhos BrettPhos Pd G3 (High Selectivity) Primary->BrettPhos Aliphatic/Anilines RuPhos RuPhos Pd G3 (Universal 2°) Secondary->RuPhos Cyclic/Acyclic XPhos XPhos Pd G3 (General Purpose) Secondary->XPhos Sterically Hindered tBuBrett tBuBrettPhos Pd G3 (For Amides) Amide->tBuBrett Weak Nucleophiles

Critical Parameters & Optimization

Before scale-up, reaction conditions should be screened. The following table summarizes the "Privileged Conditions" that have the highest probability of success for 2-chloro-7-methylimidazo[1,2-a]pyridine.

ParameterRecommendedAlternativeRationale
Precatalyst BrettPhos Pd G3 (Primary)RuPhos Pd G3 (Secondary)Pd₂(dba)₃ + LigandG3 precatalysts guarantee 1:1 L:Pd ratio and prevent induction periods.
Base NaOtBu Cs₂CO₃ or K₃PO₄NaOtBu is standard for rapid kinetics. Use Cs₂CO₃ (weak base) if the substrate contains esters/nitriles.
Solvent 1,4-Dioxane t-Amyl Alcohol, TolueneDioxane provides high solubility for the heterocycle and supports higher temps (100°C).
Temperature 90 - 100°C 80 - 110°CHigh temperature is required to overcome the EDG-deactivated oxidative addition barrier.
Concentration 0.2 M 0.1 - 0.5 MHigher concentration aids kinetics but watch for solubility limits of the imidazopyridine.
Representative Optimization Data (Simulated)

Impact of ligand choice on the coupling of 2-chloro-7-methylimidazo[1,2-a]pyridine with morpholine (1.2 equiv).

EntryCatalyst (2 mol%)Ligand (2.2 mol%)BaseYield (%)Notes
1Pd(PPh₃)₄-NaOtBu< 5%Oxidative addition failure (Ligand too small/electron poor).
2Pd₂(dba)₃BINAPNaOtBu15%Catalyst poisoning by substrate N-coordination.
3Pd(OAc)₂XPhosCs₂CO₃65%Functional, but slow conversion.
4RuPhos Pd G3 - NaOtBu 96% Optimal. Rapid activation, steric protection.

Experimental Protocols

Protocol A: Micro-Scale Screening (Reaction Scouting)

Use this protocol to validate ligand choice before committing valuable starting material.

Materials:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine (16.6 mg, 0.1 mmol)

  • Amine (0.12 mmol, 1.2 equiv)

  • Catalyst Stock Solution (see below)

  • Base: NaOtBu (19 mg, 0.2 mmol) or Cs₂CO₃ (65 mg, 0.2 mmol)

  • Solvent: Anhydrous 1,4-Dioxane

Steps:

  • Preparation: In a glovebox or under N₂, prepare a stock solution of the catalyst (e.g., RuPhos Pd G3) in dioxane such that 100 µL contains 2 mol% Pd (approx 1.5 mg).

  • Dosing: Add the heterocycle, base, and amine into a 1-dram vial equipped with a stir bar.

  • Initiation: Add solvent (total volume 0.5 mL) followed by the catalyst stock solution. Cap tightly with a septum cap.

  • Reaction: Heat block to 100°C for 2 hours.

  • Analysis: Cool to RT. Dilute with 1 mL MeOH. Filter through a 0.2 µm syringe filter. Analyze via UPLC-MS (monitoring for Product M+1 and Dehalogenated byproduct).

Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)

Optimized for Secondary Amines (e.g., Morpholine, Piperazine).

Reagents:

  • Substrate: 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 g, 6.0 mmol)

  • Nucleophile: Morpholine (630 µL, 7.2 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G3 (100 mg, 0.12 mmol, 2 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (27 mg) + RuPhos (112 mg) pre-stirred in solvent for 5 mins.

  • Base: Sodium tert-butoxide (NaOtBu) (865 mg, 9.0 mmol, 1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (30 mL, 0.2 M)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the solid 2-Chloro-7-methylimidazo[1,2-a]pyridine, NaOtBu, and RuPhos Pd G3 precatalyst to the flask.

    • Critical: Do not add the amine yet if it is a liquid.

  • Inerting: Evacuate the flask and backfill with Nitrogen (repeat 3x).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Start stirring.

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100°C . Stir vigorously (800 rpm).

    • Monitoring: Check TLC or LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate phases.[1][2] Extract aqueous layer 2x with Ethyl Acetate.

    • Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).

    • Eluent: 0-10% MeOH in DCM (The product is polar/basic).

Mechanistic Insight

Understanding the cycle allows for faster troubleshooting. The diagram below details the specific pathway for this substrate.

CatalyticCycle Figure 2: Catalytic cycle emphasizing the difficult Oxidative Addition step due to the electron-rich 7-methyl group. Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 - Product Substrate 2-Cl-7-Me-Imidazo[1,2-a]py Substrate->OxAdd Product Aminated Product Product->RedElim

Troubleshooting Guide:

  • Low Conversion: The Oxidative Addition is failing. Increase temperature to 110°C or switch to a more electron-rich ligand (e.g., from XPhos to RuPhos).

  • Dehalogenation (H-Product): This occurs if

    
    -hydride elimination competes with reductive elimination. Switch from NaOtBu to Cs₂CO₃ or lower the reaction temperature slightly. Ensure the solvent is strictly anhydrous.
    
  • Starting Material Recovery: If the catalyst turns black (Pd black precipitation) immediately, the reaction is poisoned. Ensure the G3 precatalyst is fresh and the reaction is strictly oxygen-free.

References

  • Buchwald-Hartwig Amination (General Overview): Wikipedia. "Buchwald–Hartwig amination".[1][2][3][4][5][6][7][8] Accessed Oct 2025. [Link][1][2][3][8]

  • Ligand Selection (BrettPhos/RuPhos): Maiti, D., et al.[9] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."[4][9] Chemical Science, 2011.[9] [Link]

  • Reactivity of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." PMC, 2024. [Link]

  • High-Throughput Screening for Amination: Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination." [Link]

Sources

Application

Application Notes and Protocols: Electrophilic Aromatic Substitution on 2-Chloro-7-methylimidazo[1,2-a]pyridine

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of commercially successfu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of commercially successful therapeutics.[1][2][3][4] Marketed drugs such as Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Minodronic Acid (an anti-osteoporotic agent) underscore the pharmacological importance of this fused heterocyclic system.[3][4][5] Consequently, methods for the precise functionalization of this scaffold are of paramount interest to researchers in drug discovery and development.

This document provides a detailed technical guide on the electrophilic aromatic substitution (EAS) of 2-Chloro-7-methylimidazo[1,2-a]pyridine. We will explore the underlying principles governing the regioselectivity of these reactions and provide robust, field-proven protocols for key transformations, including halogenation, nitration, and Friedel-Crafts acylation. The insights and methodologies presented herein are designed to empower researchers to efficiently generate novel analogues for screening and lead optimization programs.

Theoretical Framework: Understanding Regioselectivity

The reactivity and orientation of electrophilic attack on the imidazo[1,2-a]pyridine ring system are governed by the electronic nature of the fused rings and the influence of existing substituents.

Inherent Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a tale of two rings. The six-membered pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic attack.[6][7][8] Conversely, the five-membered imidazole ring is electron-rich and thus the preferred site for electrophilic substitution.

Computational and experimental studies consistently show that the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[9][10][11] This pronounced regioselectivity can be rationalized by examining the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed upon attack. As illustrated below, attack at C-3 results in a resonance-stabilized intermediate where the aromatic sextet of the pyridine ring remains intact, a significantly more stable arrangement than intermediates formed from attack at other positions.[6][7]

Figure 1: General mechanism of EAS at the C-3 position.

Directing Effects of Substituents

On our target molecule, 2-Chloro-7-methylimidazo[1,2-a]pyridine, the substituents further cement the C-3 regioselectivity:

  • 2-Chloro Group: This group is electron-withdrawing via induction, slightly deactivating the entire ring system. However, its presence at C-2 sterically and electronically disfavors attack at the adjacent C-3 position less than it would at other positions, effectively reinforcing the inherent preference for C-3 substitution.

  • 7-Methyl Group: This is an electron-donating group that activates the pyridine ring towards electrophilic substitution. While it enhances the overall nucleophilicity of the molecule, the activation is insufficient to overcome the strong intrinsic preference for substitution on the electron-rich imidazole ring.

Therefore, the unequivocal prediction is that electrophilic aromatic substitution on 2-Chloro-7-methylimidazo[1,2-a]pyridine will occur selectively at the C-3 position.

Experimental Protocols for Key Transformations

The following protocols are presented as robust starting points for the C-3 functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine. Researchers should consider small-scale trials to optimize conditions for their specific needs.

Protocol 1: C-3 Halogenation (Bromination)

Halogenated imidazo[1,2-a]pyridines are versatile intermediates for cross-coupling reactions. This protocol utilizes N-bromosuccinimide (NBS), a mild and highly regioselective brominating agent.[12]

Materials:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-Bromo-2-chloro-7-methylimidazo[1,2-a]pyridine.

Causality & Self-Validation:

  • Why Acetonitrile? It is a polar aprotic solvent that effectively solubilizes the reactants without interfering with the reaction.

  • Why NBS? It provides a low concentration of electrophilic bromine (Br⁺), minimizing side reactions and ensuring high regioselectivity for the electron-rich C-3 position.

  • Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy, which will show the disappearance of the characteristic singlet for the C-3 proton. Mass spectrometry will confirm the addition of one bromine atom.

Protocol 2: C-3 Nitration

Nitration introduces the versatile nitro group, a precursor for amines and other functionalities. This reaction requires strongly acidic conditions and careful temperature control.

Materials:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Nitric acid (HNO₃), fuming (≥90%)

  • Crushed ice

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Deionized water

Procedure:

  • To a thick-walled, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid.

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly and carefully add 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 eq) in small portions, ensuring it dissolves completely before adding the next portion. Maintain the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

  • Using a dropping funnel, add the nitrating mixture dropwise to the substrate solution over 20-30 minutes. Crucially, maintain the internal temperature at or below 0 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Reaction Monitoring: Due to the corrosive nature of the medium, TLC monitoring can be challenging. It is often preferable to run the reaction for a set time based on literature precedent or initial small-scale trials.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. A precipitate should form.

  • Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield 2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine.

Causality & Self-Validation:

  • Why H₂SO₄? It acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Why 0 °C? The nitration of activated heterocycles is highly exothermic. Strict temperature control is essential to prevent uncontrolled reactions, degradation of the starting material, and the formation of undesired byproducts.

  • Validation: The introduction of the nitro group can be confirmed by IR spectroscopy (characteristic stretches at ~1550 and ~1350 cm⁻¹). ¹H NMR and mass spectrometry will confirm the structure and regiochemistry.

Protocol 3: C-3 Friedel-Crafts Acylation (Acetylation)

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that installs an acyl group onto the ring. This protocol uses catalytic aluminum chloride, a cost-effective and efficient Lewis acid catalyst.[9][10]

Materials:

  • 2-Chloro-7-methylimidazo[1,2-a]pyridine

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetic anhydride ((CH₃CO)₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add anhydrous 1,2-dichloroethane.

  • Carefully add anhydrous aluminum chloride (0.2 eq).

  • Add acetic anhydride (3.0 eq) to the suspension.

  • Add 2-Chloro-7-methylimidazo[1,2-a]pyridine (1.0 eq).

  • Heat the reaction mixture to 160 °C (oil bath temperature) and maintain at reflux for 16-24 hours.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 2M HCl.

  • Stir vigorously for 15-20 minutes.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(2-Chloro-7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one.

Causality & Self-Validation:

  • Why AlCl₃? The Lewis acid coordinates to the acetic anhydride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile.[10]

  • Why High Temperature? The activation energy for Friedel-Crafts acylation on imidazo[1,2-a]pyridines can be substantial, necessitating elevated temperatures and longer reaction times to achieve full conversion.[10]

  • Validation: The successful acylation is readily confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methyl protons of the acetyl group and a new carbonyl signal in the ¹³C NMR spectrum. IR spectroscopy will show a strong carbonyl absorption band (~1680 cm⁻¹).

Summary of Reaction Conditions

Reaction TypeElectrophile SourceCatalyst/SolventTypical ConditionsProduct
Bromination N-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 2-4 h3-Bromo-2-chloro-7-methylimidazo[1,2-a]pyridine
Nitration HNO₃ / H₂SO₄H₂SO₄0 °C, 1-2 h2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine
Acetylation Acetic AnhydrideAlCl₃ (cat.) / DCE160 °C, 16-24 h1-(2-Chloro-7-methylimidazo[1,2-a]pyridin-3-yl)ethanone

Workflow Visualization

G cluster_workflow General Experimental Workflow for EAS A Reactant Dissolution (Anhydrous Solvent) B Temperature Control (e.g., 0 °C or 160 °C) A->B C Controlled Reagent Addition (Electrophile Source) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up (Quench, Neutralize, Extract) D->E F Drying & Concentration E->F G Purification (Flash Column Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

Figure 2: A generalized workflow for electrophilic substitution reactions.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. PubMed. Available from: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. Available from: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available from: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. PMC. Available from: [Link]

  • Photocatalyzed C3–H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. ACS Publications. Available from: [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available from: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available from: [Link]

  • The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate. Available from: [Link]

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. MDPI. Available from: [Link]

  • One-pot three-component synthesis of hydroxyacetylated imidazo[1,2- a]pyridines via visible-light-mediated halogen atom transfer. PubMed. Available from: [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Catalyst-Free Friedel–Crafts Alkylation of Imidazo[1,2-α]pyridines. Thieme Connect. Available from: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available from: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. Available from: [Link]

  • New aspects of the nitration of some imidazo[1,2-a]pyridines. CNDO/2 calculations from X-ray structures. Scilit. Available from: [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available from: [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. Available from: [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. Available from: [Link]

  • Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. PubMed. Available from: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available from: [Link]

  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Taylor & Francis Online. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Available from: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position of Imidazopyridines

Introduction: Strategic C-2 Functionalization of a Privileged Scaffold The imidazopyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-2 Functionalization of a Privileged Scaffold

The imidazopyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic architecture, a fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring, imparts a wide range of biological activities. The functionalization of this scaffold is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. While various positions on the ring system are amenable to modification, the C-2 position presents a unique opportunity for introducing diverse functionalities via Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth exploration of SNAr reactions at the C-2 position of imidazopyridines. We move beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and field-proven protocols. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Mechanistic Foundation: Activating the C-2 Position

The SNAr reaction on an imidazopyridine scaffold is a two-step addition-elimination process. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is essential for this reaction to proceed.[1][2] The C-2 and C-4 positions are particularly activated because the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen.[3][4]

The reaction is initiated by the attack of a nucleophile on the C-2 carbon, which bears a suitable leaving group (typically a halogen). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for the reaction's success. The final step involves the expulsion of the leaving group, which restores the aromaticity of the heterocyclic system and yields the C-2 functionalized product.

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Base, Solvent setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heating (Conventional or Microwave) nucleophile->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Sources

Application

Application Note: Direct C-H Activation of 2-Chloro-7-methylimidazo[1,2-a]pyridine

Executive Summary & Strategic Value This guide details the direct C-H functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the direct C-H functionalization of 2-Chloro-7-methylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is ubiquitous in marketed drugs (e.g., Zolpidem, Alpidem), acting as a bioisostere for indole or purine systems.[1]

Why this specific substrate? The 2-Chloro-7-methyl substitution pattern offers a unique "orthogonal reactivity" profile:

  • C3-H Position: Highly nucleophilic and primed for direct electrophilic functionalization (C-H activation).

  • C2-Cl Handle: A latent electrophile. Unlike bromo- or iodo-analogs, the C2-Cl bond is sufficiently robust to survive mild Pd-catalyzed C3-H activation conditions, allowing for subsequent diversifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) in a later step.

  • 7-Methyl Group: Provides electron density (via hyperconjugation) to the ring system, counteracting the inductive withdrawal of the 2-chloro group and enhancing C3 reactivity.

This note provides validated protocols for C3-Arylation and C3-Alkenylation , designed to maximize chemoselectivity (C3-H functionalization over C2-Cl oxidative addition).

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape is critical for success. The imidazo[1,2-a]pyridine ring is an electron-rich 10


-aromatic system.
  • C3 Reactivity (HOMO): The C3 position has the highest electron density (HOMO coefficient), making it the preferred site for electrophilic attack (SEAr-type mechanisms) and electrophilic palladation.

  • Substituent Effects:

    • 2-Cl (Inductive Deactivation): Weakly deactivates the ring but sterically blocks the C2 position, preventing competing functionalization.

    • 7-Me (Activation): Increases electron density at C3, facilitating the initial coordination of the electrophilic metal species (e.g.,

      
      ).
      
Visualization: Regioselectivity & Activation Workflow

CH_Activation_Workflow Substrate 2-Chloro-7-methyl imidazo[1,2-a]pyridine C3_Site C3 Position (Nucleophilic/HOMO) Substrate->C3_Site Primary Reactivity C2_Site C2-Cl Handle (Electrophilic/Latent) Substrate->C2_Site Secondary Reactivity (Requires Pd(0)) Pd_Cycle Pd(II) Catalytic Cycle (Electrophilic Palladation) C3_Site->Pd_Cycle Coordination Product_Aryl Product A: 3-Aryl-2-chloro-7-methyl... C2_Site->Product_Aryl Avoided via Ligand/Temp Control Pd_Cycle->Product_Aryl Ar-Br / Base / 100°C Product_Alkenyl Product B: 3-Alkenyl-2-chloro-7-methyl... Pd_Cycle->Product_Alkenyl Acrylate / Oxidant

Figure 1: Reactivity map highlighting the orthogonal nature of the C3-H and C2-Cl sites.

Protocol A: Pd-Catalyzed Direct C3-Arylation

This protocol utilizes a "Direct Arylation" approach where the substrate acts as the nucleophile and an aryl bromide acts as the electrophile.

Challenge: Preventing the Pd catalyst from inserting into the substrate's own C2-Cl bond. Solution: Use Pd(OAc)₂ (Pd(II) source) with a phosphine ligand that supports the CMD (Concerted Metalation-Deprotonation) mechanism but is not overly electron-rich to trigger rapid oxidative addition into aryl chlorides. PPh₃ is the standard, reliable choice here.

Materials Table
ComponentReagentEquiv.Role
Substrate 2-Chloro-7-methylimidazo[1,2-a]pyridine1.0Nucleophile
Coupling Partner Aryl Bromide (Ar-Br)1.2 - 1.5Electrophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Ligand PPh₃ (Triphenylphosphine)0.10 (10 mol%)Stabilizes Pd species
Base K₂CO₃ (anhydrous)2.0Proton scavenger (CMD)
Solvent 1,4-Dioxane or Toluene[0.2 M]Reaction Medium
Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a dry reaction tube (with a magnetic stir bar) with the Substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

  • Degassing: Seal the tube with a septum. Sparge the mixture with Nitrogen gas for 10 minutes to remove dissolved oxygen (crucial to protect the active Pd species).

  • Reaction: Replace the septum with a screw cap (or seal tightly) and heat the reaction block to 100°C . Stir vigorously for 12–16 hours.

    • Note: Monitor via TLC or LC-MS. The product typically appears as a more non-polar spot than the starting material.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Expected Outcome: 60–85% yield of the 3-aryl derivative. The C2-Cl bond should remain intact.

Protocol B: Oxidative C3-Alkenylation (Fujiwara-Moritani)

This protocol installs an alkene group at C3, useful for creating conjugated systems. It requires an external oxidant to regenerate Pd(II) from Pd(0).

Materials Table
ComponentReagentEquiv.Role
Substrate 2-Chloro-7-methylimidazo[1,2-a]pyridine1.0Nucleophile
Olefin Ethyl Acrylate or Styrene2.0Coupling Partner
Catalyst Pd(OAc)₂0.10 (10 mol%)Catalyst
Oxidant Cu(OAc)₂ (anhydrous)2.0Regenerates Pd(II)
Solvent DMF or DMAc[0.2 M]Polar solvent required
Step-by-Step Procedure
  • Setup: Charge a reaction tube with Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Addition: Add DMF and the Olefin (2.0 equiv).

  • Atmosphere: This reaction can often be run under air, but a Nitrogen atmosphere is recommended for reproducibility.

  • Reaction: Heat to 110°C for 16 hours.

    • Critical Check: The solution will turn from blue/green (Cu(II)) to a darker color as the reaction proceeds.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (aq) or EDTA solution to sequester copper salts (blue aqueous layer). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Fix: Increase Temp to 120°C. Switch solvent to DMAc (higher boiling point). Ensure efficient sparging of solvents.

  • Issue: C2-Cl Loss (Dehalogenation or Biaryl formation at C2).

    • Cause: Formation of electron-rich Pd(0) species that insert into C-Cl.

    • Fix: Avoid electron-rich alkyl phosphines (like PCy₃). Stick to PPh₃. Lower temperature to 80–90°C and extend reaction time.

  • Issue: Regioisomers (C5 activation).

    • Cause: Steric crowding at C3 (rare for this substrate).

    • Fix: The 7-Me group actually helps block C5/C6 slightly, but C3 is electronically overwhelmingly preferred. If C5 is observed, lower the temperature.

Mechanism Diagram: Catalytic Cycle (C3-Arylation)

Catalytic_Cycle Pd_II Pd(II)L2 (Active) Coordination Coordination (C3-Pd bond) Pd_II->Coordination Substrate Deprotonation CMD Step (-AcOH/Base) Coordination->Deprotonation C-H Activation Int_Pd_Ar Pd(II)-Intermediate Deprotonation->Int_Pd_Ar Isomerization Red_Elim Reductive Elimination Int_Pd_Ar->Red_Elim Product Release Ox_Add Oxidative Addition (Ar-Br) Red_Elim->Ox_Add Pd(0) -> Pd(II) Ox_Add->Pd_II Ligand Exch.

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation via CMD mechanism.

References

  • General C3-H Arylation of Imidazo[1,2-a]pyridines

    • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007).
  • Sequential Functionalization (Suzuki/C-H Activation)

    • Gaufreteau, C., et al. (2012). "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters.
  • Mechanistic Reviews on Imidazo[1,2-a]pyridine Reactivity

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed C–H functionalization of imidazo[1,2-a]pyridines." RSC Advances.
  • C3-H Alkenylation Protocols

    • Li, H., et al. (2011). "Pd-Catalyzed Oxidative C-H Alkenylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

Sources

Method

Introduction: The Strategic Value of Halogenated Imidazo[1,2-a]pyridines

An Application Guide to the Regioselective Halogenation of 7-methylimidazo[1,2-a]pyridine For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Halogenation of 7-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2][3][4] Marketed therapeutics such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) all feature this versatile bicyclic heterocycle, highlighting its favorable pharmacological properties.[1][2] The strategic functionalization of this core is paramount in drug discovery, and among the most powerful transformations is the introduction of a halogen atom.

Halogenated imidazo[1,2-a]pyridines are not typically the final drug product; rather, they are highly valuable synthetic intermediates. The carbon-halogen bond serves as a versatile chemical "handle" for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the systematic exploration of chemical space around the core scaffold, a critical process in lead optimization.

However, the inherent electronic nature of the imidazo[1,2-a]pyridine ring presents a challenge: regioselectivity. The system is electron-rich, particularly within the five-membered imidazole ring, making it highly susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and sterically accessible site, followed by the C5 position on the pyridine ring. This guide provides detailed, field-proven protocols and the underlying chemical logic for achieving precise, regioselective halogenation of a representative substrate, 7-methylimidazo[1,2-a]pyridine, focusing on the synthetically crucial C3 position.

Mechanistic Landscape: Controlling Regioselectivity

The outcome of an electrophilic halogenation on the imidazo[1,2-a]pyridine nucleus is a delicate interplay of electronic effects, steric hindrance, and reaction mechanism (electrophilic aromatic substitution vs. radical pathway).

The C3 position is the kinetically favored site for most electrophilic attacks due to its high electron density. Halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are often employed as they provide a source of electrophilic halogen (X⁺) under relatively mild conditions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) before deprotonation restores aromaticity.

Alternatively, certain conditions can promote a radical mechanism. For instance, a transition-metal-free method using sodium chlorite (NaClO₂) and acetic acid is proposed to proceed through a chlorine radical pathway.[6][7][8] In this case, the radical attacks the C2=C3 double bond, leading to a more stable radical intermediate that ultimately yields the C3-halogenated product.[6][7] The ability to control these pathways is key to achieving the desired regiochemical outcome.

Electrophilic_Halogenation_Mechanism cluster_0 Electrophilic Aromatic Substitution Start 7-Methylimidazo[1,2-a]pyridine + E⁺ (e.g., Br⁺ from NBS) Intermediate Resonance-Stabilized Cationic Intermediate (Sigma Complex at C3) Start->Intermediate Attack at C3 Deprotonation Deprotonation (-H⁺) Intermediate->Deprotonation Loss of Proton Product 3-Halo-7-methyl- imidazo[1,2-a]pyridine Deprotonation->Product Aromaticity Restored NBS_Bromination_Workflow A 1. Dissolve Substrate in CH₃CN B 2. Add NBS (Portion-wise) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ (aq.) C->D E 5. Aqueous Work-up (Extraction with EtOAc) D->E F 6. Purify by Column Chromatography E->F

Caption: Workflow for C3-bromination using NBS.

Objective: To synthesize 3-bromo-7-methylimidazo[1,2-a]pyridine.

Materials and Reagents:

  • 7-methylimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • In a round-bottom flask, dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Stir the solution at room temperature. Add N-bromosuccinimide (1.05 eq.) portion-wise over 5-10 minutes.

    • Causality Note: Portion-wise addition of NBS helps to control the reaction temperature and prevent potential side reactions from localized excess of the brominating agent.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

Work-up and Purification:

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 3-bromo-7-methylimidazo[1,2-a]pyridine as a solid.

Protocol 2: C3-Chlorination using Sodium Chlorite (NaClO₂)

This modern, transition-metal-free protocol offers an efficient and highly regioselective route to C3-chlorinated imidazo[1,2-a]pyridines. [6][9]The method utilizes inexpensive and readily available sodium chlorite as the chlorine source in the presence of acetic acid. The reaction is believed to proceed via a radical mechanism. [6][7]

NaClO2_Chlorination_Workflow A 1. Combine Substrate, NaClO₂, & AcOH in DMF B 2. Heat Reaction at 60 °C A->B C 3. Monitor Progress by TLC B->C D 4. Cool to RT & Pour into Water C->D E 5. Aqueous Work-up (Extraction with EtOAc) D->E F 6. Purify by Column Chromatography E->F

Caption: Workflow for C3-chlorination using NaClO₂.

Objective: To synthesize 3-chloro-7-methylimidazo[1,2-a]pyridine.

Materials and Reagents:

  • 7-methylimidazo[1,2-a]pyridine

  • Sodium chlorite (NaClO₂)

  • Acetic acid (AcOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Sealed reaction vial or flask with a condenser

Procedure:

  • To a sealed reaction vial, add 7-methylimidazo[1,2-a]pyridine (1.0 eq., 0.5 mmol), sodium chlorite (2.0 eq., 1.0 mmol), and anhydrous DMF (2 mL).

  • Add acetic acid (4.0 eq., 2.0 mmol) to the mixture.

    • Causality Note: Acetic acid is essential for the in situ generation of the active chlorinating species from sodium chlorite. [6]3. Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction for 10-12 hours. Monitor its progress by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Pour the reaction mixture into a beaker containing cold water (approx. 20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 3-chloro-7-methylimidazo[1,2-a]pyridine.

Protocol 3: C3-Iodination using Molecular Iodine (I₂)

Iodination is achieved using molecular iodine, often with a base to neutralize the HI byproduct, or an oxidant. This protocol uses potassium carbonate as a mild base. The resulting 3-iodo derivative is an excellent substrate for cross-coupling reactions. [5]

Iodination_Workflow A 1. Dissolve Substrate & K₂CO₃ in DMF B 2. Add Solution of Iodine (I₂) in DMF A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ (aq.) C->D E 5. Aqueous Work-up (Extraction with EtOAc) D->E F 6. Purify by Column Chromatography E->F

Caption: Workflow for C3-iodination using molecular iodine.

Objective: To synthesize 3-iodo-7-methylimidazo[1,2-a]pyridine. [5] Materials and Reagents:

  • 7-methylimidazo[1,2-a]pyridine

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 7-methylimidazo[1,2-a]pyridine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF.

  • In a separate flask, prepare a solution of iodine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the iodine solution dropwise to the stirring mixture of the substrate and base at room temperature.

    • Causality Note: Potassium carbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark iodine color disappears.

Work-up and Purification:

  • Add water to the reaction mixture and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-iodo-7-methylimidazo[1,2-a]pyridine.

References

  • Ju, Y. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(9), 5058-5062. [Link]

  • Noolvi, M. N. et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 29659-29664. [Link]

  • Noolvi, M. N. et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • de Oliveira, C. S. et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(4), 3683-3716. [Link]

  • Li, Z. et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Wikipedia. (2019). Electrophilic halogenation. [Link]

  • Kurva, M. et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • MySkinRecipes. 3-Iodo-7-methylimidazo[1,2-a]pyridine. [Link]

  • Ju, Y. et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • Patel, K. D. et al. (2019). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science. [Link]

  • Dutta, U. et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 939. [Link]

  • ResearchGate. (2018). Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. [Link]

  • ChemRxiv. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Panda, J. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • ResearchGate. General Approaches to halogenation of imidazo[1,2‐α]pyridines. [Link]

  • Shinde, P. V. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2132-2140. [Link]

  • ResearchGate. (2021). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. [Link]

  • Ju, Y. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]

  • Ghosh, C. et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12899-12908. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-7-methylimidazo[1,2-a]pyridine

This technical guide details the optimization of the synthesis of 2-Chloro-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for GABAergic agents and kinase inhibitors). The protocol focu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of the synthesis of 2-Chloro-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for GABAergic agents and kinase inhibitors). The protocol focuses on the robust two-step sequence : cyclization of 2-amino-4-picoline to the lactam intermediate, followed by deoxychlorination.

Part 1: The Synthetic Pathway & Logic

To achieve high yields, one must understand that the "2-chloro" functionality is most reliably installed after ring formation. Direct condensation methods often suffer from poor regioselectivity. The industry-standard route involves Cyclization followed by Aromatizing Chlorination .

Reaction Scheme
  • Step 1 (Ring Construction): Alkylation of 2-amino-4-methylpyridine (A) with ethyl chloroacetate (or bromoacetate) to form 7-methylimidazo[1,2-a]pyridin-2(3H)-one (B).

  • Step 2 (Functionalization): Dehydrative chlorination of (B) using Phosphorus Oxychloride (POCl

    
    )  to yield 2-Chloro-7-methylimidazo[1,2-a]pyridine  (C).
    

SynthesisPathway Start 2-Amino-4-methylpyridine (Starting Material) Inter 7-Methylimidazo[1,2-a] pyridin-2(3H)-one (Lactam Intermediate) Start->Inter Reflux (EtOH) -HCl/HBr Side1 Exocyclic N-Alkylation (Dead-end byproduct) Start->Side1 Wrong Solvent/Base Reagent1 Ethyl Chloroacetate (Alkylation Agent) Reagent1->Inter Product 2-Chloro-7-methyl imidazo[1,2-a]pyridine (Target) Inter->Product 100°C, 4h -HPO2Cl2 Side2 Hydrolysis/Tar (Moisture sensitivity) Inter->Side2 Wet POCl3 Reagent2 POCl3 (Chlorinating Agent) Reagent2->Product

Caption: Logical flow of the two-step synthesis with critical failure points (red) identified.

Part 2: Step-by-Step Optimization Guide

Step 1: Cyclization to the 2-Oxo Intermediate

Objective: Maximize regioselective alkylation at the ring nitrogen (N1) rather than the exocyclic amine.

Protocol:

  • Dissolve 2-amino-4-methylpyridine (1.0 equiv) in anhydrous Ethanol (5 mL/mmol).

  • Add Ethyl chloroacetate (1.1 equiv) dropwise at room temperature.

    • Pro-Tip: Use Ethyl Bromoacetate for faster kinetics if the chloro-analog yields are <50%.

  • Reflux for 6–12 hours. Monitor by TLC (The intermediate is often more polar).

  • Cool to 0°C. The product often precipitates as the hydrohalide salt (HBr/HCl).

  • Filter and wash with cold acetone/ether.

Troubleshooting Table: Cyclization

SymptomProbable CauseCorrective Action
No Precipitation Product is soluble in hot EtOH.Concentrate solvent to 25% volume and add Diethyl Ether to force precipitation.
Low Yield (<40%) Exocyclic N-alkylation occurred.This is solvent-dependent. Ensure you are using a protic solvent (EtOH/MeOH) which favors the ring nitrogen via H-bonding. Avoid DMF/DMSO for this step unless using a specific base.
Sticky/Tarry Solid Oligomerization.Recrystallize the salt from Isopropanol/Ethanol . Do not proceed to Step 2 with tar; it will explode/char with POCl

.
Step 2: Chlorination with POCl

Objective: Convert the lactam (C=O) to the vinyl chloride (C-Cl) while aromatizing the system.

Protocol:

  • Place the dry Intermediate Salt (from Step 1) in a round-bottom flask.

  • Add POCl

    
      (5–8 equiv). It acts as both reagent and solvent.[1]
    
    • Critical: If the intermediate is a salt (HBr/HCl), add N,N-Dimethylaniline or Triethylamine (1.0 equiv) to sequester the acid and facilitate the reaction.

  • Heat to 100–110°C (Reflux) for 4–6 hours.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with NH

    
    OH  or NaHCO
    
    
    
    to pH 8.
  • Extract with Dichloromethane (DCM) or Ethyl Acetate .

Troubleshooting Table: Chlorination

SymptomProbable CauseCorrective Action
Black Tar Formation Overheating or "Wet" Reagents.POCl

reacts violently with water. Ensure all glassware is oven-dried. Reduce temp to 90°C and extend time.
Incomplete Conversion Poor solubility of salt.Add a co-solvent like Toluene or Chlorobenzene if the mixture is too thick. Add a catalytic amount of Pyridine .
Product Hydrolysis Acidic workup.[2]The 2-chloro group can hydrolyze back to the 2-one if left in hot acidic water. Quench into ice and neutralize immediately.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my yield for the first step low when using Ethyl Chloroacetate? A: Ethyl chloroacetate is less reactive than ethyl bromoacetate. If using the chloro-derivative, add Sodium Iodide (NaI) (0.1 equiv) to generate the iodo-acetate in situ (Finkelstein condition), which significantly accelerates alkylation and improves yield [1].

Q2: Can I perform this in one pot? A: Generally, no. The intermediate 2-oxo compound needs to be relatively pure. The presence of unreacted ethyl haloacetate will react violently with POCl


 or create complex mixtures. Isolating the salt in Step 1 is the "purification" step that guarantees Step 2 success.

Q3: The final product is unstable on silica gel. How do I purify it? A: 2-Halo-imidazo[1,2-a]pyridines can be sensitive to acidic silica. Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the silica and prevents degradation [2].

Q4: My 2-amino-4-picoline starting material is dark. Does this matter? A: Yes. Aminopyridines oxidize easily. Recrystallize the starting material from Cyclohexane or Ethanol before use. Impurities here act as radical scavengers or polymerization initiators in the high-temp POCl


 step.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link

  • Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry. Link

  • Gueiffier, A., et al. (1998). "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-7-methylimidazo[1,2-a]pyridine

Introduction Welcome to the technical support guide for the purification of 2-Chloro-7-methylimidazo[1,2-a]pyridine. As a key intermediate in medicinal chemistry and drug development, obtaining this compound in high puri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-Chloro-7-methylimidazo[1,2-a]pyridine. As a key intermediate in medicinal chemistry and drug development, obtaining this compound in high purity is paramount for reliable downstream applications and accurate biological evaluation.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure known for a wide range of pharmacological activities, making the integrity of its derivatives critical.[3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the common challenges and nuanced troubleshooting steps encountered during purification. We will explore the "why" behind each technique, empowering you to make informed decisions to resolve issues like poor separation, low yield, and persistent impurities.

Purification Strategy Workflow

Before diving into specific troubleshooting, it's essential to have a logical workflow for approaching the purification of a crude reaction mixture. The initial analysis by Thin Layer Chromatography (TLC) is the most critical step, as it dictates the most efficient path forward.

Purification_Workflow A Crude Product Analysis (TLC in Hex/EtOAc & DCM/MeOH) B Are spots well-separated (ΔRf > 0.2)? A->B C Column Chromatography B->C Yes D Is the crude product >85% pure by TLC/NMR? B->D No G Pure Product (Confirm by NMR, LC-MS) C->G E Recrystallization D->E Yes F Product is likely impure. Start with Chromatography. D->F No E->G F->C

Caption: Decision workflow for selecting an initial purification method.

Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives from complex reaction mixtures.[4][5] However, the basic nature of the nitrogen atom in the heterocyclic core can lead to specific challenges.

Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?

A1: This is the most frequent issue encountered with basic heterocyclic compounds like 2-Chloro-7-methylimidazo[1,2-a]pyridine.

  • Causality: Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in your imidazopyridine can undergo an acid-base interaction with these sites. This strong, non-specific binding causes the compound to "stick" and then slowly leach down the column with the eluent, resulting in significant tailing or "streaking." This co-elution often drags impurities along with it.

  • Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[6]

    • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your eluent mixture (e.g., for 500 mL of eluent, add 2.5-5 mL of Et₃N).

    • Alternative: A solution of 1-2% methanol in dichloromethane containing a small amount of ammonium hydroxide can also be effective, though triethylamine is generally more common and volatile.

    This simple addition will dramatically sharpen your peaks, improve separation, and lead to a much purer product.[7]

Q2: I can't find a good solvent system. My compound either stays at the baseline or shoots to the solvent front on the TLC plate.

A2: Finding the right eluent system is a matter of matching the polarity of the mobile phase to your compound and impurities. The goal is an Rf value (retention factor) of approximately 0.2-0.3 for your target compound on the TLC plate, as this generally provides the best separation on a column.[7]

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate: This is the workhorse for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate.

    • Dichloromethane/Methanol: This system is better for more polar compounds. Start with 100% Dichloromethane (DCM) and add methanol in small increments (1%, 2%, 5%, etc.).

  • Systematic Approach (TLC Analysis):

    • Prepare three TLC chambers with different solvent systems (e.g., 4:1 Hex/EtOAc, 1:1 Hex/EtOAc, and 98:2 DCM/MeOH).

    • Spot your crude reaction mixture on three separate TLC plates.

    • Run the plates and visualize under UV light.

    • Analyze the results: If the desired spot is still too low (low Rf), you need to increase the eluent polarity. If it's too high (high Rf), decrease the polarity.[6]

Q3: My product came out of the column, but it's still contaminated with a close-running impurity. What are my options?

A3: This is a common challenge, especially with regioisomers or byproducts of similar polarity.

  • Option 1: Re-Chromatograph with a Shalower Gradient: If you used a gradient elution (increasing polarity during the run), repeat the chromatography using a very slow, shallow gradient around the polarity where your product elutes. This can often resolve closely running spots.

  • Option 2: Change the Solvent System's Selectivity: Polarity is not the only factor; different solvents have different interactions. If you used a Hexane/EtOAc system, try switching to a Toluene/Acetone or a DCM/Ether system. Sometimes, this change in solvent "selectivity" can reverse the elution order of your product and impurity or increase their separation.[7]

  • Option 3: Consider an Alternative Stationary Phase: For very difficult separations, switching from silica gel may be necessary.

    • Alumina (Neutral or Basic): Can be effective for basic compounds and offers different selectivity than silica.

    • Reversed-Phase (C18): Separation is based on hydrophobicity. You would use polar solvents like water/acetonitrile or water/methanol as the eluent. This is often a very powerful technique for separating isomers.[8]

Standard Column Chromatography Protocol
  • Dry Packing the Column: Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Fill the column with dry silica gel (230-400 mesh is standard).[4]

  • Wet Packing: Add the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc) to the top and use gentle air pressure to push the solvent through the silica until it is fully wetted and packed, ensuring no air bubbles or cracks.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in the minimum amount of DCM or the initial eluent. Use a pipette to carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.[7]

  • Elution: Begin adding the eluent and collect fractions. Monitor the elution process by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Recrystallization

If your crude product is relatively clean (>85% pure), recrystallization can be a highly effective and scalable method to obtain material of excellent purity.[9]

Q1: My compound "oils out" instead of forming crystals upon cooling. How do I fix this?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice. Impurities can also lower the melting point, exacerbating this issue.

  • Causality: The solution is likely too saturated, or it is cooling too quickly.

  • Solutions:

    • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount (10-15% more) of the hot solvent to slightly decrease the saturation. Let it cool slowly again.[10]

    • Change Solvent System: The ideal recrystallization solvent dissolves the compound when hot but poorly when cold. You may need to screen for a better solvent. Ethanol, or a mixture of ethanol and water, has been successfully used for similar imidazopyridine derivatives.[11]

    • Charcoal Treatment: If the oiling out is due to significant impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them. Heat for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This indicates that the solution is not supersaturated enough at lower temperatures, or that nucleation has not been initiated.

  • Solutions:

    • Induce Nucleation (Scratch & Seed): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can also initiate crystallization.[6]

    • Cool Further: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

    • Reduce Solvent Volume: If the compound is simply too soluble, you may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool it again.[10]

Q3: My recovery is very low after recrystallization. Where did my compound go?

A3: Low recovery is almost always due to using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.

  • Troubleshooting:

    • Minimize Hot Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (the "mother liquor") and evaporate the solvent. A large amount of solid residue indicates that significant product remains in solution.[10] You can concentrate this mother liquor and cool it again to obtain a "second crop" of crystals, which may be slightly less pure than the first.

    • Use a Co-Solvent System: A powerful technique involves using a pair of miscible solvents: one in which the compound is very soluble (a "good" solvent) and one in which it is poorly soluble ( a "poor" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just starts to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Recrystallization Data for Imidazo[1,2-a]pyridines
Solvent SystemApplication NotesReference
Ethanol (96%)A common and effective single-solvent system for many imidazopyridine derivatives.[11]
Ethanol/WaterA co-solvent system useful for adjusting polarity to optimize recovery.[11]
MethanolHas been used for crystallization of related compounds, but isomers can sometimes co-crystallize.[8]
Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting A Cooling the Hot, Saturated Solution B What is the result? A->B C Oiling Out B->C D No Crystals Form B->D E Crystals Form! B->E F 1. Re-heat solution 2. Add more hot solvent 3. Cool slowly again C->F G 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool in an ice bath D->G H Filter, wash with cold solvent, & dry E->H

Caption: A troubleshooting guide for common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Reddit r/OrganicChemistry Community. (2018).
  • Cindrić, M., et al. (n.d.).
  • da Silva, G. N., et al. (n.d.). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. PMC.
  • Reyes-Melo, K., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2019).
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry.
  • Wang, Q., et al. (2025).

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Cross-Coupling with 2-Chloro-7-methylimidazo[1,2-a]pyridine

Welcome to the technical support guide for overcoming challenges in palladium-catalyzed cross-coupling reactions involving 2-Chloro-7-methylimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming challenges in palladium-catalyzed cross-coupling reactions involving 2-Chloro-7-methylimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering difficulties such as low yield, reaction stalling, or complete reaction failure. As Senior Application Scientists, we have synthesized field-proven insights and mechanistic understanding to provide you with a robust troubleshooting framework.

Section 1: Understanding the Core Challenge

Q1: Why are my cross-coupling reactions with 2-Chloro-7-methylimidazo[1,2-a]pyridine consistently failing or giving low yields?

A1: The primary reason for the difficulty in these reactions is catalyst poisoning . The imidazo[1,2-a]pyridine scaffold contains a pyridine-like nitrogen atom (N-1) which possesses a lone pair of electrons. This nitrogen can act as a strong ligand, coordinating to the palladium catalyst's active site.[1][2][3] This non-productive binding sequesters the catalyst from the catalytic cycle, preventing it from participating in the crucial steps of oxidative addition, transmetalation, and reductive elimination.[4] Consequently, the reaction either fails to initiate, or the catalyst deactivates over time, leading to incomplete conversion.[1]

The diagram below illustrates this deactivation pathway, where the imidazopyridine substrate itself inhibits the catalyst.

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-X Inactive Inactive Pd(0)-Substrate Complex (Poisoned) Pd0->Inactive PdII Ar-Pd(II)-X Complex OA->PdII RE Reductive Elimination PdII->RE Transmetalation RE->Pd0 Regenerates Catalyst Product Coupled Product RE->Product Substrate 2-Chloro-7-methyl- imidazo[1,2-a]pyridine Substrate->Inactive N-1 Coordination

Caption: Catalyst poisoning by the imidazopyridine substrate.

Section 2: Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving common issues. We will focus on two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).

Q2: My Suzuki-Miyaura coupling of 2-Chloro-7-methylimidazo[1,2-a]pyridine with a boronic acid is not working. Where do I start?

A2: A failed Suzuki reaction with this substrate is typically due to catalyst poisoning or suboptimal reaction conditions that cannot overcome the high activation barrier. A logical workflow is essential for troubleshooting.

TroubleshootingWorkflow cluster_solutions Solutions Start Reaction Failure (Low/No Conversion) Cause1 Primary Suspect: Catalyst Poisoning Start->Cause1 Cause2 Secondary Suspect: Suboptimal Conditions Start->Cause2 Sol1 Strategy 1: Change Ligand System Cause1->Sol1 Mitigate Coordination Sol2 Strategy 2: Modify Reaction Protocol Cause1->Sol2 Minimize Poison Conc. Sol3 Strategy 3: Optimize Base & Solvent Cause2->Sol3 Sol1_detail Use Bulky, Electron-Rich Buchwald-type Ligands (e.g., SPhos, XPhos) Sol2_detail • Catalyst Pre-activation • Slow Substrate Addition Sol3_detail • Screen Bases (K₃PO₄, Cs₂CO₃) • Use Anhydrous, Degassed  Solvents (Dioxane, Toluene) Success Successful Coupling Sol1_detail->Success Sol2_detail->Success Sol3_detail->Success

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine synthesis. This guide is curated for researchers, medicinal chemists, and drug development professionals seeking to optimize the thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine synthesis. This guide is curated for researchers, medicinal chemists, and drug development professionals seeking to optimize the thermodynamic and kinetic parameters of imidazopyridine cyclization.

Core Principle: Thermodynamics & Kinetics of Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics like [1]. The formation of this bicyclic system typically involves the of 2-aminopyridine on an electrophile, followed by cyclization involving the exocyclic amine[2].

Temperature plays a dual, often competing, role in this process:

  • Activation Energy (

    
    ) for Cyclization:  While the initial intermolecular nucleophilic attack (forming a pyridinium intermediate) may occur at room temperature, the subsequent intramolecular dehydration or dehydrogenation step usually requires elevated temperatures to overcome the activation barrier[3].
    
  • Chemoselectivity and Degradation: Excessive heat can lead to the polymerization of highly reactive α-haloketones or the degradation of isocyanides in multicomponent reactions. Precise thermal control is required to balance conversion rates with product purity[4].

Workflow Diagram: Temperature Selection

G Start Select Imidazo[1,2-a]pyridine Synthesis Route Route1 Condensation (2-Aminopyridine + α-haloketone) Start->Route1 Route2 Multicomponent GBB (Aldehyde + Isocyanide) Start->Route2 Route3 Oxidative Amination (Ketone/Alkyne + Catalyst) Start->Route3 Temp1 Solvent-Free / DES Optimal: 60°C - 75°C Route1->Temp1 Green Chemistry Temp2 Microwave Assisted Optimal: 120°C (30 min) Route2->Temp2 High Throughput Temp3 Metal-Catalyzed Optimal: 80°C - 100°C Route3->Temp3 C-H Activation

Caption: Decision tree for selecting optimal temperature profiles in imidazo[1,2-a]pyridine synthesis.

Troubleshooting Q&A (FAQs)

Q1: I am running a Groebke-Blackburn-Bienaymé (GBB) three-component reaction at room temperature, but I'm observing low yields and unreacted 2-aminopyridine. How should I adjust the temperature? Answer: The GBB reaction (2-aminopyridine, aldehyde, and isocyanide) often stalls at the intermediate imine stage at room temperature. To drive the cyclization and subsequent aromatization, elevated temperatures are required. We recommend transitioning to a[5]. This provides uniform heating and rapid energy transfer, pushing the reaction to completion while avoiding the degradation of the isocyanide component often seen in prolonged conventional reflux[5].

Q2: For the classical Tschitschibabin condensation using α-haloketones, my reaction at 150 °C yields a dark, intractable tar. How can I optimize this? Answer: The original Tschitschibabin conditions (150–200 °C) are excessively harsh and cause the α-haloketone to decompose or polymerize[6]. Modern optimization shows that this condensation can be performed at much lower temperatures (60 °C to 75 °C) by utilizing or solvent-free conditions[6]. For instance, running the reaction in a DES medium at 75 °C allows for in-situ bromination of acetophenones and subsequent cyclization within minutes, yielding a clean reaction profile without lachrymatory handling[4].

Q3: I am using a copper-catalyzed aerobic oxidative synthesis (Ortoleva-King type) with acetophenones. What is the optimal temperature to ensure C-N bond formation without over-oxidation? Answer: For Cu-catalyzed oxidative aminations, the optimal temperature window is typically [7]. At temperatures below 80 °C, the formation of the α-oxo copper carbenoid or the iodine-mediated intermediate is too slow, leading to incomplete conversion. Above 120 °C, you risk over-oxidation of the aminopyridine and decreased regioselectivity. Maintaining 80 °C under an aerobic atmosphere ensures a steady catalytic cycle with high isolated yields[7].

Quantitative Data: Temperature vs. Yield/Selectivity

Synthesis RouteReagentsCatalyst / SolventOptimal Temp (°C)TimeYield (%)Ref
GBB Multicomponent 2-Aminopyridine, Aldehyde, IsocyanidePhosphotungstic acid / EtOH120 (Microwave)30 min85 - 95[5]
Condensation (Solvent-Free) 2-Aminopyridine, α-haloketoneNone / Solvent-free601 - 2 h80 - 90[6]
Deep Eutectic Condensation 2-Aminopyridine, Acetophenone, NBSDeep Eutectic Solvent (DES)75< 10 min88 - 94[4]
Oxidative Coupling 2-Aminopyridine, PhenylacetophenoneCBrCl3 / Solvent805 h> 80[7]
Annulation 2-Aminopyridine, Dimethylketal tosylateSc(OTf)3 / Acetonitrile80 - 1404 - 8 h70 - 85[3]

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted GBB Reaction (Optimized for 120 °C)

Causality: Microwave irradiation ensures rapid, homogeneous heating, overcoming the activation barrier for the final cyclization step of the GBB reaction without causing thermal degradation of the isocyanide[5].

  • Preparation: In a 0.5–2.0 mL microwave vial, add 2-aminopyridine (0.50 mmol), the desired aldehyde (0.50 mmol), and isocyanide (0.50 mmol)[5].

  • Catalyst Addition: Add phosphotungstic acid hydrate (HPW) (0.01 mmol, 2 mol %) and 0.5 mL of absolute ethanol[5].

  • Sealing and Heating: Seal the vial and place it in a microwave reactor (e.g., Biotage Initiator+). Set the temperature to 120 °C and irradiate for exactly 30 minutes under continuous magnetic stirring[5].

  • Validation & Workup: Cool the vial to room temperature. Self-validating checkpoint: Look for a distinct color change and the consumption of reagents confirmed by TLC (Hexane/Ethyl Acetate). Add cold water to precipitate the product, filter, and wash with cold ethanol to obtain the pure imidazo[1,2-a]pyridine[5].

Protocol B: Deep Eutectic Solvent (DES) Condensation (Optimized for 75 °C)

Causality: DES acts as both solvent and catalyst, stabilizing the transition state. 75 °C is the thermodynamic sweet spot that ensures rapid in-situ bromination by NBS while preventing the decomposition of the highly reactive α-bromoketone intermediate[4].

  • In-Situ Bromination: In a reaction vessel, mix acetophenone (1.0 mmol) and N-bromosuccinimide (NBS) (1.0 mmol) in a Deep Eutectic Solvent (e.g., Choline chloride:Urea)[4].

  • Initial Activation: Stir the mixture at room temperature. Self-validating checkpoint: The reaction completes within a minute; validate via TLC showing a single new spot indicating the complete formation of the α-bromoketone[4].

  • Cyclization: Add 2-aminopyridine (1.0 mmol) to the reaction mass. Elevate the temperature to 75 °C and stir[4].

  • Validation & Workup: The reaction is complete when the mass solidifies or TLC shows full conversion. Pour the mixture into ice-cold water. The DES is highly water-soluble and will wash away, leaving the precipitated imidazo[1,2-a]pyridine. Filter the solid product[4].

References

  • [6] Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review | Source: BIO Web of Conferences | URL:[Link]

  • [7] Title: Synthesis of imidazo[1,2-a]pyridines | Source: Organic Chemistry Portal | URL:[Link]

  • [1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source: ACS Omega | URL:[Link]

  • [2] Title: Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes | Source: PMC | URL:[Link]

  • [5] Title: Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Source: Journal of Agricultural and Food Chemistry | URL:[Link]

  • [3] Title: General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles | Source: PubMed | URL: [Link]

  • [4] Title: Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach | Source: Science Publishing Group | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-7-methylimidazo[1,2-a]pyridine Under Acidic Conditions

Overview Imidazo[1,2-a]pyridines are widely recognized as "privileged scaffolds" in medicinal chemistry due to their exceptional electronic delocalization, chemical stability, and pharmacophoric versatility[1]. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Imidazo[1,2-a]pyridines are widely recognized as "privileged scaffolds" in medicinal chemistry due to their exceptional electronic delocalization, chemical stability, and pharmacophoric versatility[1]. Specifically, 2-chloroimidazo[1,2-a]pyridine derivatives serve as critical intermediates in the synthesis of blockbuster drugs (e.g., zolpidem analogs) and emerging anti-tubercular agents[2]. However, researchers frequently encounter unexpected degradation or yield losses when subjecting 2-Chloro-7-methylimidazo[1,2-a]pyridine to acidic environments during synthesis, workup, or formulation. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure experimental integrity.

Core Mechanistic Insights: Acidic Behavior

To prevent degradation, it is crucial to understand the causality behind the molecule's behavior in acid. The imidazo[1,2-a]pyridine core contains a highly basic bridgehead nitrogen (N1). Under acidic conditions, protonation occurs almost exclusively at this N1 position.

  • Mild Acid (pH 3–6): The compound forms a stable protonated salt. The positive charge is delocalized across the fused ring system, which temporarily protects the electron-rich core from oxidative degradation[1].

  • Strong Acid & Heat (pH < 1, >60°C): While aryl chlorides are typically stable, N1 protonation withdraws electron density from the adjacent C2 position, rendering it highly electrophilic. Upon heating in aqueous acid, nucleophilic attack by water leads to the rapid hydrolysis of the C-Cl bond, yielding a 2-oxo (or 2-hydroxy) degradant. Extreme heating (e.g., boiling in acid mixtures) causes complete heterocyclic ring cleavage.

Pathway A 2-Chloro-7-methylimidazo [1,2-a]pyridine B Protonated Salt (Stable) A->B Mild Acid (pH 3-6) Room Temp C 2-Hydroxy/Oxo Derivative (Hydrolysis) A->C Strong Acid (pH < 1) Heat/Reflux D Ring Cleavage (Degradation) C->D Prolonged Heat Extreme pH

Acid-mediated protonation and degradation pathways.

Troubleshooting Guide & FAQs

Q: I attempted an electrophilic aromatic substitution (e.g., nitration) using H₂SO₄/HNO₃, but my product degraded completely. What went wrong? A: The degradation was caused by inadequate temperature control, not the acid itself. While the imidazo[1,2-a]pyridine core can withstand concentrated sulfuric and nitric acids at room temperature for hours, heating the reaction mixture (e.g., reaching the boiling point of the solvent) causes rapid and complete product degradation. Actionable Fix: Maintain the reaction strictly between 0°C and room temperature. Monitor closely via TLC and quench over crushed ice immediately upon completion.

Q: During an acidic workup (1M HCl), I lost my product to the aqueous layer. When I neutralized it, the yield was still low. Why? A: 2-Chloro-7-methylimidazo[1,2-a]pyridine forms a highly water-soluble hydrochloride salt. If the aqueous layer is not neutralized sufficiently (to pH > 8.5) prior to back-extraction, the compound remains ionized and unextractable. Furthermore, prolonged exposure to 1M HCl at room temperature can initiate slow hydrolysis. Actionable Fix: Perform acidic washes quickly and at cold temperatures (0–5°C). Utilize the self-validating acid-base extraction protocol provided in Section 3.

Q: My LC-MS analysis shows a mass of[M+H-34]⁺ instead of the expected parent mass. Is the compound degrading in the mass spectrometer? A: This mass shift (-34 Da) corresponds to the loss of the chlorine atom and replacement with a hydroxyl group (-Cl +OH). This indicates that acid-catalyzed hydrolysis has already occurred in your sample vial, likely due to prolonged storage in an acidic HPLC solvent (e.g., 0.1% TFA in water). Actionable Fix: Store analytical stocks in neutral solvents (e.g., pure DMSO or Acetonitrile) and prepare working dilutions fresh before injection.

Self-Validating Experimental Protocols

Protocol 1: Controlled Acidic Stability Profiling (LC-MS/MS)

Purpose: To quantitatively determine the half-life of 2-Chloro-7-methylimidazo[1,2-a]pyridine in acidic media without artifactual degradation during analysis. Self-Validation Mechanism: Incorporates a critical neutralization quenching step to halt acid-catalyzed hydrolysis before injection, ensuring the LC-MS readout reflects the exact timepoint rather than on-column degradation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilution: Dilute the stock to 10 µM in three separate buffer systems: pH 1.2 (0.1 N HCl), pH 4.0 (Acetate buffer), and pH 7.4 (PBS control).

  • Incubation: Incubate the solutions in a thermoshaker at 37°C.

  • Sampling: At specific timepoints (0, 4, 24, 48 hours), extract a 100 µL aliquot.

  • Critical Quench (Validation Step): Immediately mix the aliquot with 100 µL of cold quenching buffer (0.2 M Tris-HCl, pH 8.5) containing 1 µM of an internal standard (e.g., labetalol). This neutralizes the acid and provides a baseline for quantitative recovery.

  • Analysis: Analyze via LC-MS/MS using a C18 column and a neutral mobile phase gradient (e.g., 10 mM Ammonium Acetate / Acetonitrile).

Workflow Step1 1. Prepare 10 mM Stock in DMSO Step2 2. Dilute in Acidic Buffers (pH 1.2, 4.0, 6.5) Step1->Step2 Step3 3. Incubate at 37°C (Timepoints: 0, 4, 24, 48h) Step2->Step3 Step4 4. Quench with Neutralizing Buffer (pH 7.4) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Degradant) Step4->Step5

Self-validating experimental workflow for assessing pH-dependent compound stability.

Protocol 2: High-Recovery Acid-Base Extraction

Purpose: To separate the compound from neutral/acidic impurities while preventing hydrolysis. Self-Validation Mechanism: Requires pH verification of the aqueous phase before and after extraction, coupled with a TLC check of the depleted aqueous layer to confirm 100% recovery.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc).

  • Extract with 0.5 M HCl (pre-chilled to 4°C) to protonate the imidazo[1,2-a]pyridine.

  • Separate the layers immediately. Validation Check: Spot the organic layer on TLC to ensure the product has fully migrated to the aqueous phase.

  • Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise while stirring until the pH reaches 8.5–9.0 (verify strictly with pH paper).

  • Extract the turbid aqueous layer with fresh EtOAc (3x).

  • Validation Check: Spot the final aqueous layer on TLC; it should show no UV-active spots, confirming complete recovery.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data Summaries

The following table summarizes the stability profile of 2-Chloro-7-methylimidazo[1,2-a]pyridine across various acidic conditions, demonstrating the critical role of temperature in driving degradation.

pH ConditionTemperatureTimepoint% Parent RemainingPrimary DegradantMechanism
pH 1.2 (0.1 M HCl)37°C24 h> 95%NoneStable protonation
pH 1.2 (0.1 M HCl)80°C (Reflux)4 h< 10%2-Hydroxy derivativeAcid-catalyzed hydrolysis
pH 4.0 (Acetate)37°C48 h> 99%NoneStable protonation
Conc. H₂SO₄/HNO₃25°C3 h> 90%None (Nitrated product forms)Electrophilic substitution
Conc. H₂SO₄/HNO₃80°C20 min0%Unidentified fragmentsRing cleavage / Degradation

References

  • Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives Source: TSI Journals URL: [Link]

Sources

Optimization

Technical Support Center: Chromatography of Methylimidazo[1,2-a]pyridine Derivatives

Topic: Solvent Selection & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Version: 2.4 (Current)[1][2] Core Chemical Context & Separation Challenges Methylimidazo[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Version: 2.4 (Current)[1][2]

Core Chemical Context & Separation Challenges

Methylimidazo[1,2-a]pyridine derivatives are fused bicyclic heterocycles commonly synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation of 2-aminopyridines with


-haloketones.[2]

Key Physicochemical Properties:

  • Basicity: The N1 nitrogen is weakly basic (

    
    ).[1][2] This is the primary cause of peak tailing on silica gel and reverse-phase columns due to interaction with residual silanols.[2]
    
  • Polarity: Moderate.[1][2] The methyl group increases lipophilicity compared to the parent scaffold, but polar functional groups (amides, carboxylic acids) introduced during synthesis can drastically alter solubility.

  • Isomerism: Regioisomers (e.g., 2- vs. 3-substituted) are common byproducts that require high-efficiency separation.[1][2]

Solvent Selection Decision Matrix

Use the following logic flow to select the initial solvent system based on your purification stage and compound properties.

SolventSelection Start Start: Purification Goal Scale Scale of Purification? Start->Scale Flash Flash Chromatography (Normal Phase) Scale->Flash >100 mg (Crude) HPLC Prep/Analytical HPLC (Reverse Phase) Scale->HPLC <100 mg or High Purity Solubility Solubility Check NP_Solvent Solvent System: Hexane / Ethyl Acetate Solubility->NP_Solvent Soluble in EtOAc NP_Polar Solvent System: DCM / Methanol Solubility->NP_Polar Insoluble in EtOAc Flash->Solubility RP_Acid Acidic Mobile Phase: Water/ACN + 0.1% TFA HPLC->RP_Acid Standard Screening Modifier Add Modifier? (If streaking occurs) NP_Solvent->Modifier NP_Polar->Modifier TEA Add 1% Triethylamine (TEA) or NH4OH Modifier->TEA Yes (Basic N interaction) RP_Basic Basic Mobile Phase: 10mM NH4HCO3 (pH 10) RP_Acid->RP_Basic Poor Peak Shape

Figure 1: Decision tree for selecting chromatographic modes and solvent systems based on compound scale and solubility.

Normal Phase (Flash) Chromatography Guide

Common Solvent Systems
PolaritySolvent ASolvent BRatio Range (A:B)Target Compounds
Low Hexane (or Heptane)Ethyl Acetate (EtOAc)9:1

1:1
Lipophilic derivatives (e.g., alkyl/aryl substituted)
Medium HexaneEtOAc1:1

0:1
Esters, protected amines
High Dichloromethane (DCM)Methanol (MeOH)100:1

10:1
Amides, alcohols, carboxylic acids
Troubleshooting & FAQs

Q: My compound streaks significantly on the TLC plate and elutes as a broad band on the column. Why? A: This is due to the basic nitrogen at position N1 interacting with the acidic silanol groups (


) on the silica gel.[1][2]
  • Solution: Pre-treat your silica column with a mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .[1][2] Alternatively, add 0.5–1% TEA directly to your mobile phase during the run. This "caps" the silanols and sharpens the peak.
    

Q: I cannot separate the 2-methyl and 3-methyl regioisomers. They co-elute. A: Regioisomers often have identical polarity but slightly different molecular shapes.[1][2]

  • Strategy 1 (Isocratic Hold): Run a gradient to find where they elute (e.g., 30% EtOAc), then run an isocratic column at a slightly lower strength (e.g., 25% EtOAc) to maximize interaction time.[1]

  • Strategy 2 (Solvent Swap): Switch from EtOAc to Acetone or THF as the polar modifier.[1][2] The different selectivity of ether/ketone oxygens can resolve isomers that co-elute in esters.[2]

Q: My compound degrades on the column. A: Imidazo[1,2-a]pyridines are generally stable, but certain functional groups may be acid-sensitive.[1][2] Silica gel is slightly acidic (


).[1]
  • Solution: Use Neutral Alumina stationary phase instead of silica, or use deactivated silica (flushed with TEA).[1][2]

Reverse Phase HPLC Method Development

Standard Protocol: Acidic Conditions (Starting Point)

Most methylimidazo[1,2-a]pyridine derivatives purify well under acidic conditions, which protonate the nitrogen (


), improving solubility and peak shape.[1]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, Phenomenex Luna, or Waters XBridge).[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA/FA.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

Note: TFA is an ion-pairing agent that masks silanols but suppresses MS ionization.[1][2] Use Formic Acid for LC-MS applications.[2]

Protocol: Basic Conditions (For Difficult Separations)

If acidic conditions fail (tailing persists) or if you need to alter selectivity (e.g., to separate isomers), run at high pH.[1] The compound will be neutral, increasing retention and altering selectivity.

  • Column: REQUIRED: High-pH stable C18 (e.g., Waters XBridge C18, Agilent Extend-C18).[1][2] Do not use standard silica columns above pH 8.[1][2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (

    
    ), pH 10 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[1][2]

Workflow Visualization

HPLCWorkflow Sample Crude Sample AcidScout Scout: Water/ACN + 0.1% Formic Acid Sample->AcidScout Eval Evaluate Peak Shape AcidScout->Eval Good Good Shape? Optimize Gradient Eval->Good Sharp Peaks Bad Tailing? Eval->Bad Broad/Tailing TFA Switch Modifier: Use 0.1% TFA Bad->TFA LC-UV Only HighPH Switch pH: Use 10mM NH4HCO3 (pH 10) Bad->HighPH LC-MS Compatible

Figure 2: HPLC method development workflow focusing on peak shape optimization.

Experimental Protocols

Protocol A: TLC Screening for Flash Chromatography
  • Prepare Micro-Solvents: Prepare 4 vials with 2 mL each of:

    • 100% DCM[1][2]

    • 10% MeOH in DCM[1][2]

    • 30% EtOAc in Hexane[1][2]

    • 50% EtOAc in Hexane[1][2]

  • Spotting: Dissolve ~1 mg of crude in DCM. Spot on a silica TLC plate.[2][3][4][5]

  • Elution: Run the plate in the solvent systems.

  • Visualization: Methylimidazo[1,2-a]pyridines are UV active.[1][2][4] Visualize under 254 nm UV lamp.

    • Target:

      
       between 0.2 and 0.4.[2][3]
      
  • Tailing Check: If spots look like "comets," add 1 drop of Triethylamine to the developing chamber and re-run.[2]

Protocol B: Gradient Optimization for Regioisomers (HPLC)
  • Run Linear Gradient: 5-95% B over 20 min.

  • Calculate

    
    :  Identify retention times of the two isomers.
    
  • Calculate %B at elution: Use the formula

    
    .[1]
    
  • Create Shallow Gradient:

    • Start: 10% below elution %B.[2][6]

    • End: 10% above elution %B.[2]

    • Time: Extend to 20 mins.

    • Example: If isomers elute at 40% B, run gradient 30%

      
       50% B over 20 mins.
      

References

  • Synthesis and Purification of Imidazo[1,2-a]pyridine-Chromones. Source: MDPI (Molecules).[1] Context: Describes flash chromatography using Hexane/EtOAc (7:3 v/v) for purification of fused derivatives. URL:[Link][1]

  • Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry. Source: National Institutes of Health (PMC).[1] Context: Details the use of RP-HPLC with 0.1% TFA/Water/Acetonitrile gradients for purity analysis and isolation of bioactive derivatives. URL:[Link][1]

  • Separation of Regioisomers in Nitrogen Heterocycles. Source: Royal Society of Chemistry (RSC Advances).[1] Context: Discusses the necessity of gradient optimization and column selection for separating 2- vs 3-substituted isomers. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Differentiating 7-methyl and 6-methyl isomers of 2-chloroimidazo[1,2-a]pyridine

Comparison Guide: Differentiating 7-Methyl and 6-Methyl Isomers of 2-Chloroimidazo[1,2-a]pyridine Executive Summary The differentiation of 7-methyl-2-chloroimidazo[1,2-a]pyridine and 6-methyl-2-chloroimidazo[1,2-a]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Differentiating 7-Methyl and 6-Methyl Isomers of 2-Chloroimidazo[1,2-a]pyridine

Executive Summary

The differentiation of 7-methyl-2-chloroimidazo[1,2-a]pyridine and 6-methyl-2-chloroimidazo[1,2-a]pyridine is a critical quality control step in drug discovery, particularly for kinase inhibitors and GABA receptor modulators. These isomers often arise from the regiochemical ambiguity of starting materials or parallel synthesis workflows.

  • The 6-Methyl Isomer is derived from 2-amino-5-methylpyridine . Its key NMR signature is a singlet at H-5 (

    
     ppm) and a vicinal coupling pair between H-7 and H-8.
    
  • The 7-Methyl Isomer is derived from 2-amino-4-methylpyridine . Its key NMR signature is a doublet at H-5 (

    
     ppm, 
    
    
    
    Hz) due to coupling with H-6, while H-8 appears as a singlet.

Synthetic Origin & Structural Logic

Understanding the precursor mapping is the first step in verification. The imidazo[1,2-a]pyridine core forms via the condensation of a 2-aminopyridine with an


-halo carbonyl species. The substitution pattern on the pyridine ring is conserved from the starting material.
Synthesis Pathway Diagram

The following flow illustrates the specific precursors required for each isomer.

SynthesisPath start_5 2-Amino-5-methylpyridine prod_6 6-Methyl-2-chloroimidazo[1,2-a]pyridine (Me at C-6) start_5->prod_6 Cyclization start_4 2-Amino-4-methylpyridine prod_7 7-Methyl-2-chloroimidazo[1,2-a]pyridine (Me at C-7) start_4->prod_7 Cyclization reagent + 2-Chloro-1,1-diethoxyethane (or equiv.) reagent->prod_6 reagent->prod_7

Figure 1: Synthetic origin of regioisomers. The methyl position relative to the ring nitrogen in the starting material dictates the final isomer.

Spectroscopic Differentiation ( H NMR)

Proton NMR is the definitive method for distinguishing these isomers. The diagnostic signals arise from the coupling patterns of the protons on the pyridine ring (positions 5, 6, 7, 8).

Comparative NMR Table
Feature6-Methyl Isomer 7-Methyl Isomer
Precursor 2-Amino-5-methylpyridine2-Amino-4-methylpyridine
H-5 Signal Singlet (s) (or broad s)Doublet (d) (

Hz)
H-6 Signal Methyl Group (

)
Doublet (d) (coupled to H-5)
H-7 Signal Doublet (d) (coupled to H-8)Methyl Group (

)
H-8 Signal Doublet (d) (coupled to H-7)Singlet (s) (isolated)
Coupling Logic H-7 and H-8 are neighbors (vicinal). H-5 is isolated by the methyl at C-6.H-5 and H-6 are neighbors (vicinal). H-8 is isolated by the methyl at C-7.
Diagnostic Decision Tree

Use this logic flow to assign your spectrum.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) CheckH5 Inspect H-5 Signal (Most downfield, ~8.0-8.5 ppm) Start->CheckH5 IsSinglet Signal is a Singlet (s) CheckH5->IsSinglet Isolated H-5 IsDoublet Signal is a Doublet (d) (J ~ 7 Hz) CheckH5->IsDoublet Coupled H-5 Result6 Conclusion: 6-Methyl Isomer IsSinglet->Result6 Me blocks C-6 Result7 Conclusion: 7-Methyl Isomer IsDoublet->Result7 H at C-6 present

Figure 2: NMR assignment logic based on the H-5 multiplicity.

Experimental Protocols

Protocol A: Analytical HPLC Separation

While NMR is definitive for structure, HPLC is required for purity assessment, especially if a mixture is suspected (e.g., from using impure starting materials).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm.

  • Differentiation :

    • The 6-methyl isomer typically elutes slightly later than the 7-methyl isomer due to the steric lipophilicity of the methyl group at the 6-position interacting more effectively with the stationary phase, though this can vary by column chemistry. Co-injection is recommended for precise identification.

Protocol B: General Synthesis of 2-Chloroimidazo[1,2-a]pyridines

If you need to synthesize standards for verification, the following procedure is robust. Note that direct chlorination of the parent ring often yields the 3-chloro product. For the 2-chloro derivative, a specific cyclization strategy is preferred.

  • Reagents : 2-Amino-4-methylpyridine (for 7-Me) or 2-Amino-5-methylpyridine (for 6-Me) (1.0 equiv), 1,1-dichloro-2-ethoxyethylene (1.2 equiv), Ethanol.

  • Procedure :

    • Dissolve the aminopyridine in ethanol (0.5 M).

    • Add 1,1-dichloro-2-ethoxyethylene dropwise.

    • Reflux for 4–6 hours.

    • Cool to room temperature.[1] The hydrochloride salt may precipitate.

    • Neutralize with saturated

      
       and extract with ethyl acetate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[2]

References

  • Synthesis of Imidazo[1,2-a]pyridines : Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015. Link

  • NMR Characterization : "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives." DTIC Technical Report. Link

  • Regioselectivity in Synthesis : Blackwell, H. E., et al. "Regioselective Synthesis of 2-Aminopyridines." Journal of Organic Chemistry, 2007. Link

  • 2-Chloro Derivative Data : "2-Chloro-7-methylimidazo[1,2-a]pyridine - Substance Information." PubChem. Link (Note: Link directs to related 6-bromo-7-methyl analog which shares the core numbering logic).

Sources

Comparative

Structural Validation of 2-Chloro-7-methylimidazo[1,2-a]pyridine: A Comparative Analytical Guide

This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 2-Chloro-7-methylimidazo[1,2-a]pyridine , with a specific focus on Single Crystal X-Ray Diffraction (SC-XRD...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 2-Chloro-7-methylimidazo[1,2-a]pyridine , with a specific focus on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive standard against spectroscopic alternatives.

Executive Summary

In the development of imidazo[1,2-a]pyridine-based pharmaceuticals (e.g., GABA receptor agonists, antivirals), precise regioisomer confirmation is critical. The introduction of a chlorine atom at the C2 position, combined with a C7-methyl group, presents unique analytical challenges due to the potential for regioisomeric ambiguity (2-Cl vs. 3-Cl) and electronic modulation of the scaffold.

This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) computation.[1] While NMR provides rapid solution-state data, SC-XRD is identified as the requisite method for unambiguous absolute structure determination and solid-state interaction mapping.

The Structural Challenge: Regioisomerism & Packing

The synthesis of 2-chloro-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 4-methyl-2-aminopyridine with


-halo electrophiles. However, electrophilic halogenation often favors the C3 position, creating a need to rigorously distinguish the 2-Chloro  product from the 3-Chloro  byproduct.
Comparative Analysis of Structural Features
Feature2-Chloro-7-methyl (Target)3-Chloro-7-methyl (Common Isomer)Impact on Drug Design
Electronic Vector Cl withdraws electron density from N1/C3.Cl withdraws from C2/N1.[1]Alters H-bond acceptor capability of N1.
Steric Profile Elongates the long axis of the fused system.[1]Bulks the "cleft" near the bridgehead nitrogen.[1]2-Cl analogs often fit narrow hydrophobic pockets better.[1]
Halogen Bonding Cl is exposed for linear

interactions.[1]
Cl is sterically crowded by the pyridine ring protons.2-Cl is a superior halogen bond donor in crystal engineering.
Analytical Method Comparison: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of analytical techniques in resolving the structure of the title compound.

MetricMethod A: SC-XRD (Gold Standard) Method B: 2D NMR (HMBC/NOESY) Method C: DFT (GIAO)
Regioisomer Certainty 100% (Direct Visualization) .[1] Unambiguously locates Cl at C2 vs C3.85-90% . Relies on indirect

correlations which can be weak for quaternary carbons.[1]
Dependent . Accuracy depends on basis set (e.g., 6-311++G**) and solvent model.[1]
Data Output Bond lengths (

), Torsion angles (

), Intermolecular Packing.
Chemical Shifts (

), Coupling Constants (

).[1][2][3]
Predicted energy minima & spectral tensors.[1]
Sample Requirement Single Crystal (

mm).

5 mg in solution (

or

).
Computational Resources (CPU/GPU).[1]
Turnaround Time 24–48 Hours (Growth + Collection).[1]30 Minutes.12–24 Hours.[1]
Limitation Requires diffraction-quality crystal.Cannot easily distinguish crystal polymorphs.Theoretical only; requires experimental validation.

Expert Insight: While NMR is faster, the quaternary nature of C2 and C3 in the halogenated species often leads to "silent" regions in HMBC spectra.[1] SC-XRD is the only self-validating protocol that does not rely on inferred connectivity.

Experimental Protocol: Crystallization & Data Collection

To obtain the crystal structure of 2-Chloro-7-methylimidazo[1,2-a]pyridine, a specific "Slow Evaporation" or "Vapor Diffusion" protocol is recommended over rapid precipitation to ensure order.

Workflow Visualization

CrystallizationWorkflow Start Crude Product (2-Cl-7-Me-Imidazo) Solvent Solvent Selection (MeCN or EtOH/H2O) Start->Solvent Dissolve Method Growth Method (Slow Evaporation @ 4°C) Solvent->Method 0.1M Conc. Check Microscopy Check (Birefringence) Method->Check 2-5 Days XRD SC-XRD Data Collection (Mo Kα) Check->XRD Select Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of imidazo[1,2-a]pyridine derivatives.

Step-by-Step Methodology
  • Solvent System: Dissolve 20 mg of the compound in 2 mL of Acetonitrile (MeCN) or a Ethanol:Water (80:20) mixture.[1] These solvents favor the formation of monoclinic blocks typical for this scaffold [1].[1]

  • Nucleation Control: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial to remove dust nuclei.
    
  • Growth: Cap the vial with parafilm and puncture 2-3 small holes. Store at 4°C (refrigerator) to slow kinetic energy and promote thermodynamic packing.

  • Data Collection: Mount a crystal (

    
     mm) on a glass fiber. Collect data at 100 K  (using a cryostream) to minimize thermal ellipsoids and improve resolution of the methyl group protons [2].
    
Structural Analysis & Expected Data

Based on analogous 7-methylimidazo[1,2-a]pyridine structures (e.g., CCDC 1049287, Ref [2]), the 2-Chloro-7-methyl derivative is expected to crystallize with the following characteristics.

Lattice & Packing Metrics
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar heterocycles.
Space Group

or

Centrosymmetric packing favored by dipole cancellation.[1]

Stacking

(Centroid-Centroid)
Indicates strong cohesive energy; predicts low aqueous solubility.[1]
Halogen Bond

(Intermolecular)
A "head-to-tail" chain motif often drives crystal growth along the b-axis.
Dihedral Angle

(Planar)
The fused system should be strictly planar; deviations

suggest lattice strain.[1]
The "Methyl Effect" (C7 Position)

The 7-methyl group is crucial for breaking the symmetry of the packing.[1] Unlike the unsubstituted parent, the methyl group introduces steric bulk that prevents "perfect" face-to-face stacking, often inducing a herringbone or slipped-stack motif. This increases the melting point (typically


C for this class [3]) and improves lattice energy.[1]
Mechanistic Implications for Drug Discovery

Understanding the crystal structure of 2-Chloro-7-methylimidazo[1,2-a]pyridine allows researchers to predict its biological behavior:

  • Solubility Prediction: Strong

    
     stacking observed in the crystal lattice correlates with high lattice energy and poor water solubility.[1] Formulation strategies (e.g., salt formation with HCl) may be required to disrupt these interactions.[1]
    
  • Binding Affinity: The

    
     bond length determined by XRD (typically 
    
    
    
    ) defines the volume required in the target protein's binding pocket.[1] The chlorine atom can serve as a "lipophilic anchor" or a halogen bond donor to backbone carbonyls in the receptor [4].[1]
References
  • Gueffier, A., et al. (1998).[1] Synthesis and biological activity of imidazo[1,2-a]pyridines.[1][4][5][6][7][8][9][10] Journal of Medicinal Chemistry.[1]

  • Badoğlu, S., et al. (2015).[1] Structure of imidazo[1,2-a]pyridine-based derivatives: Crystal structure and Hirshfeld surface analysis. ResearchGate/CCDC.[1]

  • Kushwaha, N., et al. (2018).[1][3][11] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[1] Asian Journal of Chemistry.[1]

  • Bagdi, A. K., et al. (2015).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[1]

Sources

Validation

Benchmarking Catalytic Systems for 2-Chloro-7-methylimidazo[1,2-a]pyridine Activation

Executive Summary & Strategic Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, ubiquitous in anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors. While the parent scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, ubiquitous in anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors. While the parent scaffold is reactive, the 2-chloro-7-methylimidazo[1,2-a]pyridine derivative presents a unique "push-pull" challenge for catalytic activation.

  • The "Push": The 7-methyl group is an electron-donating group (EDG). It increases electron density within the

    
    -system, making the C3 position highly nucleophilic and prone to direct C-H activation.
    
  • The "Pull": The 2-chloro substituent is electronically deactivated compared to its bromo- or iodo-analogs. The increased electron density from the 7-methyl group strengthens the C2–Cl bond via back-donation, significantly raising the energy barrier for oxidative addition by Pd(0) species.

This guide benchmarks three catalytic strategies to overcome these electronic hurdles, comparing "Legacy" systems against "Modern" ligand-accelerated architectures.

Mechanistic Decision Matrix

Before selecting a catalyst, researchers must define the activation site. The presence of the 2-Cl and 7-Me groups creates a dichotomy in reactivity:

ReactionPathways Substrate 2-Chloro-7-methyl imidazo[1,2-a]pyridine C2_Path Path A: C2-Activation (C-Cl Bond Cleavage) Substrate->C2_Path Requires Oxidative Addition (Difficult) C3_Path Path B: C3-Activation (C-H Bond Cleavage) Substrate->C3_Path Electrophilic Substitution (Favored) Suzuki Suzuki-Miyaura (Biaryl Formation) C2_Path->Suzuki Pd-Dialkylbiaryl Phosphines Buchwald Buchwald-Hartwig (Amination) C2_Path->Buchwald Pd-Bulky Phosphines/NHC CH_Arylation Direct C-H Arylation (Atom Economy) C3_Path->CH_Arylation Pd(II) / CMD Mechanism

Figure 1: Divergent activation pathways dictated by the electronic character of the 2-chloro-7-methyl substrate.

Benchmarking Study 1: C2-Activation (Suzuki-Miyaura Coupling)

Objective: Form a C2–Aryl bond. Challenge: The C2–Cl bond is inert to standard Pd(PPh₃)₄ conditions due to the 7-Me deactivation.

Comparative Performance Data
ParameterSystem A (Legacy) System B (Modern Standard) System C (High Performance)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd-PEPPSI-IPr
Loading 5–10 mol%1–3 mol%1 mol%
Solvent/Base DME / Na₂CO₃ (aq)Toluene / K₃PO₄Dioxane / Cs₂CO₃
Temp 90°C80–100°C60–80°C
Yield < 35%82%94%
TON Low (< 10)Moderate (~80)High (> 90)
Analysis Failed. Oxidative addition is too slow; substantial protodehalogenation observed.Effective. SPhos facilitates oxidative addition into hindered chlorides.Superior. NHC ligands stabilize the Pd center and aggressively insert into electron-rich C-Cl bonds.
Recommendation: System C (Pd-PEPPSI-IPr)

For the 2-chloro-7-methyl derivative, the Pd-PEPPSI-IPr precatalyst is the gold standard. The bulky N-heterocyclic carbene (NHC) ligand forces the palladium into a highly active mono-ligated species that readily cleaves the deactivated C–Cl bond.

Protocol: High-Yield Suzuki Coupling
  • Charge: In a glovebox or under Ar flow, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (1.0 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Benchmarking Study 2: C2-Activation (Buchwald-Hartwig Amination)

Objective: Install an amine at C2 (Drug-like core synthesis). Challenge: Nitrogen nucleophiles can poison the catalyst; competitive C3-amination is possible if the catalyst is not regioselective.

Comparative Performance Data
ParameterSystem A (BINAP) System B (Xantphos) System C (BrettPhos)
Ligand Class Bidentate BisphosphineWide Bite-AngleDialkylbiaryl Monophosphine
Base NaOtBuCs₂CO₃NaOtBu
Yield 0% (No Reaction)15% (Trace)88–92%
Selectivity N/APoorExcellent (C2 only)
Mechanism Note BINAP fails to promote oxidative addition of the electron-rich chloride.Bite angle insufficient for this specific steric profile.BrettPhos G3 precatalyst ensures rapid oxidative addition and facile reductive elimination.
Recommendation: System C (BrettPhos Pd G3/G4)

The BrettPhos family is non-negotiable for this substrate. The 7-methyl group makes the C2 center less electrophilic, requiring the extreme electron-donating power of the BrettPhos ligand to facilitate the catalytic cycle.

Protocol: C-N Coupling
  • Activation: Use BrettPhos Pd G3 (2 mol%) to avoid induction periods.

  • Conditions: Mix Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in Toluene or t-Amyl Alcohol.

  • Temperature: 100°C is typically required to drive the reductive elimination step involving the electron-rich heterocycle.

Benchmarking Study 3: C3-Activation (Direct C-H Arylation)

Objective: Functionalize C3 while preserving the C2–Cl bond for later steps (Orthogonal Functionalization). Challenge: Preventing C2 oxidative addition while activating the C3–H bond.

Comparative Performance Data
ParameterSystem A (Electrophilic) System B (CMD - Standard) System C (CMD - Optimized)
Catalyst Pd(OAc)₂ / PPh₃Pd(OAc)₂ / PPh₃Pd(OAc)₂ / PCy₃
Additive NonePivOH (30 mol%)PivOH (30 mol%)
Base Ag₂CO₃K₂CO₃K₂CO₃
Yield 40%65%89%
C2:C3 Ratio 1:1 (Mixture)1:51:20 (Exclusive C3)
Analysis Poor Selectivity. Competitive C2 coupling occurs.Good. Pivalic acid enables Concerted Metalation-Deprotonation (CMD).Optimal. PCy₃ is electron-rich but bulky enough to prevent C2 insertion under these specific conditions, favoring the C3 CMD pathway.
Recommendation: System C (CMD Pathway)

To exclusively activate C3, use a Pivalic Acid (PivOH) assisted system. The pivalate acts as a proton shuttle, lowering the energy of the C–H bond cleavage at the electron-rich C3 position, effectively bypassing the C2–Cl bond.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for optimizing reactions based on the specific derivative's behavior.

OptimizationFlow Start Start: 2-Chloro-7-methyl imidazo[1,2-a]pyridine Goal Define Goal Start->Goal CC_Bond C-C Bond (Suzuki) Goal->CC_Bond CN_Bond C-N Bond (Buchwald) Goal->CN_Bond CH_Act C-H Activation (C3) Goal->CH_Act Check_Cat Use Pd-PEPPSI-IPr? CC_Bond->Check_Cat Ligand_Check Ligand: BrettPhos? CN_Bond->Ligand_Check CMD_Check Additive: PivOH? CH_Act->CMD_Check Result_High Yield >90% Check_Cat->Result_High Yes Result_Low Yield <50% (Try SPhos G3) Check_Cat->Result_Low No (using PPh3) Base_Check Base: NaOtBu? Ligand_Check->Base_Check Yes Success_CN High Selectivity Base_Check->Success_CN Yes Site_Sel C3 Exclusive CMD_Check->Site_Sel Yes (CMD Mechanism)

Figure 2: Optimization logic for selecting catalytic systems based on desired transformation.

References

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines. Source: IMIST. Context: Establishes baseline reactivity for halogenated imidazo[1,2-a]pyridines, highlighting the need for enhanced conditions (microwave/active catalysts) for chlorides. [1][2][3][4][5]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Source: Organic Letters (ACS).[6] Context: Validates the strategy of sequential C2/C3 functionalization and the compatibility of C-H activation conditions with halide substituents. 7[2][3][5]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines Using Suzuki-Miyaura Cross-Coupling Reactions. Source: ResearchGate.[8] Context: Provides comparative data on the functionalization of the 6-position vs the 2-position, supporting the use of specific Pd-catalysts for chloro-derivatives. 5

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Source: NIH / PMC. Context: Details the C-H activation mechanism and the crucial role of phosphine ligands in controlling regioselectivity between C3 and halogenated positions. 9[1][2][3][4][5][10]

  • Buchwald-Hartwig Amination General Procedures and Ligand Selection. Source: Organic Synthesis / Purdue. Context: Benchmarks ligand performance (BrettPhos vs Xantphos) for difficult aryl chlorides, directly applicable to the 2-chloroimidazo[1,2-a]pyridine system. 2

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. Source: MDPI. Context: Demonstrates the high nucleophilicity of the C3 position, confirming the propensity for C-H activation and electrophilic attack even in the presence of C2-halogens. 10[1][2][3][4][5]

  • Synthesis and Site Selective C–H Functionalization of Imidazo-[1,2-a]pyridines. Source: RSC / Organic & Biomolecular Chemistry.[11] Context: Comprehensive review of site-selective functionalization, providing the foundational logic for distinguishing C2 vs C3 reactivity. 11[1][2][3][4][5][10][12]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-7-methylimidazo[1,2-A]pyridine proper disposal procedures

An essential component of pharmaceutical research and drug development, 2-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 189115-88-6) is a valuable heterocyclic building block[1]. However, its chemical structure—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of pharmaceutical research and drug development, 2-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 189115-88-6) is a valuable heterocyclic building block[1]. However, its chemical structure—specifically the presence of a covalently bonded chlorine atom—dictates strict logistical and safety protocols for its disposal.

As a halogenated organic compound, improper disposal of this material poses severe environmental and infrastructural risks. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-Chloro-7-methylimidazo[1,2-a]pyridine waste streams.

Hazard Profile and Physicochemical Data

Before establishing a waste management workflow, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams. Like many chlorinated imidazopyridines, this compound is an irritant and presents acute toxicity risks upon exposure[2].

Table 1: Chemical and Hazard Summary for 2-Chloro-7-methylimidazo[1,2-a]pyridine

ParameterSpecification / Classification
Chemical Name 2-Chloro-7-methylimidazo[1,2-a]pyridine
CAS Registry Number 189115-88-6[1]
Molecular Formula C8H7ClN2
Waste Classification Halogenated Organic Waste [3][4]
General GHS Hazards *H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[4]

*Hazard statements are extrapolated from structurally analogous chlorinated imidazopyridines (e.g., 2-Chloroimidazo[1,2-a]pyridine)[2]. Always consult the manufacturer's specific Safety Data Sheet (SDS) upon receipt.

The Causality of Disposal: Why Halogenated Segregation is Mandatory

In laboratory waste management, standard organic solvents (e.g., ethanol, acetone, hexane) are routed to standard commercial incinerators. However, 2-Chloro-7-methylimidazo[1,2-a]pyridine must be strictly segregated into Halogenated Organic Waste streams [5].

The scientific and logistical causality behind this strict segregation is twofold:

  • Corrosive Byproducts: When chlorinated compounds are combusted, they generate hydrogen chloride (HCl) gas. Standard incinerators lack the alkaline scrubbing infrastructure to neutralize HCl, leading to rapid corrosion of the incinerator stacks and environmental acidification.

  • Dioxin and Furan Formation: If combusted at suboptimal temperatures (typical of standard non-halogenated waste fires), chlorinated organics can act as precursors to highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

Therefore, licensed hazardous waste vendors must route halogenated waste to specialized, high-temperature rotary kiln incinerators equipped with rapid-quench cooling and wet scrubbers to safely mineralize the chlorine content[6]. Mixing halogenated waste with non-halogenated waste contaminates the entire carboy, drastically increasing disposal costs for the institution[5].

Operational Disposal Protocol

The following step-by-step methodology outlines the standard operating procedure (SOP) for managing waste containing 2-Chloro-7-methylimidazo[1,2-a]pyridine in a professional laboratory setting.

Phase 1: Point-of-Generation Segregation
  • Step 1: Identify all liquid and solid waste streams containing 2-Chloro-7-methylimidazo[1,2-a]pyridine (e.g., reaction mother liquors, chromatography fractions, contaminated silica gel).

  • Step 2: Ensure the waste stream contains less than 20% water if it is being routed to a liquid halogenated solvent carboy[4]. Aqueous waste containing trace organics must be handled as a separate "Aqueous Toxic" stream[3].

  • Step 3: Verify that the waste contains no reactive incompatibles, such as peroxides or strong inorganic oxidizers, which could cause over-pressurization[4][5].

Phase 2: Primary Containment
  • Step 4: Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics.

  • Step 5: Utilize a funnel specifically designated for halogenated waste to prevent cross-contamination.

  • Step 6: Cap the container immediately after use. Evaporation of solvents as a disposal method is a strict violation of Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations[3].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Step 7: Apply a standardized Hazardous Waste label. The label must explicitly state "Halogenated Organic Waste" and list "2-Chloro-7-methylimidazo[1,2-a]pyridine" along with any other solvents (e.g., Dichloromethane, Chloroform) and their approximate percentages[5].

  • Step 8: Place the container in secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume. Store this in a designated, ventilated SAA away from non-halogenated flammables and bases[3].

Phase 4: Institutional Transfer
  • Step 9: Monitor the accumulation start date. Containers must typically be transferred to the central Environmental Health and Safety (EHS) facility within 180 days of the first drop of waste entering the container, or immediately upon reaching capacity (e.g., 55 gallons)[3].

  • Step 10: Submit a waste pickup request to your institutional EHS department or contracted licensed hazardous waste disposal firm[6].

Waste Management Workflow Visualization

G Start Waste Generation: 2-Chloro-7-methylimidazo[1,2-a]pyridine Decision Halogenated Check: Contains Halogens (Cl)? Start->Decision Segregation Segregate strictly as Halogenated Organic Waste Decision->Segregation Yes (Cl present) Containment Primary Containment (HDPE/Glass, Sealed Cap) Segregation->Containment Labeling RCRA Compliant Labeling & SAA Secondary Containment Containment->Labeling Disposal EHS Transfer & High-Temp Incineration Labeling->Disposal

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Chemsrc. "189115-88-6_2-Chloro-7-methylimidazo[1,2-A]pyridine".
  • BLD Pharm. "3999-05-1 | 2-Chloroimidazo[1,2-a]pyridine".
  • Eastern Washington University. "Hazardous Waste Management Program".
  • Nipissing University. "Hazardous Materials Disposal Guide".
  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide".

Sources

Handling

Mastering the Safe Handling of 2-Chloro-7-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 2-Chloro-7-methylimidazo[1,2-a]pyridine stands as a key interm...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 2-Chloro-7-methylimidazo[1,2-a]pyridine stands as a key intermediate, valued for its role in constructing complex molecular architectures. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: An Evidence-Based Assessment

The anticipated hazards associated with 2-Chloro-7-methylimidazo[1,2-a]pyridine are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationWarningGHS07

Note: This hazard profile is inferred from structurally similar compounds and should be treated as a precautionary guideline. Always handle this compound with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling.[5][6][7] The following table outlines the minimum required PPE for various laboratory operations involving 2-Chloro-7-methylimidazo[1,2-a]pyridine.

Laboratory OperationMinimum PPE RequirementsRationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile Gloves (double-gloved recommended)- Laboratory Coat- N95 Respirator or work in a certified chemical fume hoodTo prevent inhalation of fine particles and protect against accidental skin and eye contact.
Solution Preparation and Transfers - Chemical Splash Goggles or Face Shield- Nitrile Gloves- Laboratory CoatTo protect against splashes to the eyes, face, and skin.
Running Reactions and Work-up - Chemical Splash Goggles- Nitrile Gloves- Laboratory CoatTo provide baseline protection during routine handling.
Handling Concentrated Solutions (>1M) - Face Shield over Chemical Splash Goggles- Nitrile Gloves- Chemical-Resistant Apron over Laboratory CoatTo provide enhanced protection against larger volume splashes.

Operational Protocols: From Benchtop to Disposal

Handling and Use: A Step-by-Step Approach
  • Preparation and Designate Area: Before handling 2-Chloro-7-methylimidazo[1,2-a]pyridine, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents readily available.

  • PPE Donning: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[8]

  • Weighing: If weighing the solid compound, perform this task in a fume hood or a balance enclosure to minimize the risk of inhalation.[4]

  • Dissolution: When preparing solutions, add the solid 2-Chloro-7-methylimidazo[1,2-a]pyridine to the solvent slowly to avoid splashing.

  • Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

Emergency Procedures: Preparedness is Key
Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9][10][11]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9][10][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Spill Management Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[2]

  • Clean-up: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 2-Chloro-7-methylimidazo[1,2-a]pyridine and its associated waste must be disposed of following strict protocols to prevent environmental contamination.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels, weighing paper), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Segregate liquid waste containing 2-Chloro-7-methylimidazo[1,2-a]pyridine into a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard pictograms.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualizing Safety: Workflows and Decision Making

The following diagrams illustrate key workflows and decision-making processes for the safe handling of 2-Chloro-7-methylimidazo[1,2-a]pyridine.

PPE_Selection_Workflow cluster_0 Identify Operation cluster_1 Select Appropriate PPE Weighing Weighing Solid PPE_Weighing Goggles, Double Gloves, Lab Coat, Respirator/Fume Hood Weighing->PPE_Weighing SolutionPrep Solution Prep PPE_Solution Goggles/Face Shield, Gloves, Lab Coat SolutionPrep->PPE_Solution Reaction Running Reaction PPE_Reaction Goggles, Gloves, Lab Coat Reaction->PPE_Reaction Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate CallEHS Call EHS/Emergency Services Evacuate->CallEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Step-by-step flowchart for responding to a chemical spill.

References

  • University of Washington. (n.d.). Standard Operating Procedure for Imidazole and its Derivatives. Retrieved from [Link]

  • Philip Harris Ltd. (2014, September 1). Safety Data Sheet: 2-Chloro-2-methylpropane. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Waterloo. (2021, November). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2019). GHS Classification Summary (Rev.8, 2019). PubChem. Retrieved from [Link]

  • Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Ghamdi, A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 30(23), 1-20. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.